Sulfo-Cyanine5.5 amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H56N4O13S4 |
|---|---|
Molecular Weight |
1001.2 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate |
InChI |
InChI=1S/C46H56N4O13S4/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63) |
InChI Key |
OAGVKRLXJNUBFC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Spectral Characteristics of Sulfo-Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of Sulfo-Cyanine5.5 amine, a far-red fluorescent dye with significant applications in biological imaging and bioconjugation. This document outlines its key spectral properties, detailed experimental protocols for their determination, and a representative experimental workflow for its use in antibody labeling.
Core Spectral Characteristics
This compound is a water-soluble cyanine (B1664457) dye that exhibits bright fluorescence in the far-red to near-infrared (NIR) region of the spectrum.[1][2][3] Its high molar extinction coefficient and good quantum yield make it a valuable tool for a variety of fluorescence-based assays, including in vivo imaging, where minimal background autofluorescence is critical.[2][3][][5] The presence of four sulfonate groups renders the molecule highly hydrophilic, which is advantageous for labeling proteins and other biomolecules in aqueous environments.[1][2]
The spectral properties of this compound are summarized in the table below. It is important to note that while the core fluorophore is consistent, minor variations in reported values can exist between different suppliers and measurement conditions.
| Spectral Property | Value | Unit |
| Excitation Maximum (λex) | ~673 - 675 | nm |
| Emission Maximum (λem) | ~691 - 695 | nm |
| Molar Extinction Coefficient (ε) | ~211,000 - 235,000 | cm-1M-1 |
| Fluorescence Quantum Yield (Φ) | ~0.21 - 0.28 | - |
Note: The data presented is a synthesis of information from multiple sources. For specific applications, it is recommended to consult the datasheet provided by the supplier.
Experimental Protocols
The following sections detail the methodologies for determining the key spectral characteristics of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.
Materials:
-
This compound
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO))
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with known concentrations. The absorbance values of these dilutions should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 673-675 nm for this compound. Use the same solvent as a blank reference.
-
Plot and calculate: Plot the absorbance values (A) on the y-axis against the molar concentrations (c) on the x-axis. The data should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) in units of M-1cm-1.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
This compound solution of known absorbance
-
A suitable quantum yield standard (e.g., a well-characterized cyanine dye with a similar excitation and emission range)
-
Fluorometer
-
Quartz cuvettes
-
Solvent compatible with both the sample and the standard
Procedure:
-
Prepare sample and standard solutions: Prepare dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Measure absorbance: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength. The entire emission spectrum should be recorded.
-
Calculate integrated fluorescence intensity: Calculate the integrated area under the emission spectra for both the sample and the standard.
-
Calculate quantum yield: The quantum yield of the this compound (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Experimental Workflow: Antibody Labeling
This compound contains a primary amine group that can be conjugated to other molecules. However, for labeling proteins like antibodies, a more common approach is to use an amine-reactive derivative such as Sulfo-Cyanine5.5 NHS ester, which readily reacts with the primary amines on the antibody. The following workflow outlines this process.
Caption: Workflow for labeling an antibody with an amine-reactive Sulfo-Cyanine5.5 dye.
Detailed Protocol for Antibody Labeling:
-
Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester and should be avoided.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the dye stock solution to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled antibody using a purification method such as gel filtration (e.g., a desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. This can be calculated by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the λmax of the dye (around 675 nm). The purity of the labeled antibody should also be assessed, for example by SDS-PAGE.
References
Excitation and emission spectra of Sulfo-Cyanine5.5 amine
An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cyanine5.5 Amine
This guide provides a comprehensive overview of the core spectroscopic properties of this compound, a far-red, water-soluble fluorescent dye.[1] Designed for researchers, scientists, and drug development professionals, this document details the dye's excitation and emission characteristics, presents a standardized protocol for its spectral analysis, and visualizes the experimental workflow. Sulfo-Cyanine5.5 is a member of the cyanine (B1664457) dye family, noted for its high photostability, strong near-infrared (NIR) fluorescence, and excellent water solubility due to the presence of sulfonate groups.[1][2] These properties make it an ideal candidate for a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and the bioconjugation of proteins, antibodies, and nucleic acids.[1][3]
Spectroscopic Properties
The key quantitative spectral data for Sulfo-Cyanine5.5 and its derivatives are summarized below. The dye is characterized by a high molar extinction coefficient, leading to bright fluorescence, and its spectral properties are generally not sensitive to pH.[] The primary amine group allows for covalent labeling to various biomolecules.[2][5]
| Property | Value | Source |
| Excitation Maximum (λex) | ~673 - 678 nm | [][6] |
| Emission Maximum (λem) | ~691 - 710 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹ | [][7] |
| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.28 | [] |
| Stokes Shift | ~19 nm | [1] |
Note: Exact spectral values may vary slightly depending on the solvent, pH, and conjugation state of the dye.
Experimental Protocol: Determination of Fluorescence Spectra
This section outlines a detailed methodology for measuring the excitation and emission spectra of this compound.
1. Materials and Reagents:
-
This compound
-
Solvent: Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or Methanol
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1-2 mM in a suitable solvent like DMSO.[8] Due to its high water solubility, aqueous buffers can also be used.[2]
-
Store the stock solution at -20°C in the dark to prevent photodegradation.[2][9]
3. Working Solution Preparation:
-
Dilute the stock solution to a working concentration in the desired final buffer (e.g., PBS pH 7.4).
-
The final concentration should result in an absorbance maximum below 0.1 at the excitation wavelength to avoid inner filter effects.[10]
4. Absorbance Spectrum Measurement:
-
Using a spectrophotometer, measure the absorbance spectrum of the working solution from approximately 500 nm to 800 nm to determine the exact absorbance maximum (λmax).
-
Use the same solvent/buffer as a blank reference.
5. Fluorescence Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined absorbance maximum (e.g., ~675 nm).
-
Scan the emission spectrum from approximately 685 nm to 800 nm. The peak of this scan represents the emission maximum (λem).
-
Ensure appropriate long-pass filters are used to block scattered excitation light.[11]
6. Fluorescence Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the determined emission maximum (e.g., ~694 nm).
-
Scan the excitation spectrum from approximately 550 nm to 685 nm. The peak of this scan should correspond closely to the absorbance maximum.
7. Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield in the far-red region, such as Nile Blue.[8]
-
Measure the integrated fluorescence intensity and absorbance of both the this compound sample and the reference standard at the same excitation wavelength.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualized Workflow
The following diagram illustrates the general workflow for determining the spectral characteristics of a fluorescent dye like this compound.
Caption: Workflow for determining fluorescence spectra.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. chemistry.nat.fau.eu [chemistry.nat.fau.eu]
- 9. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]
- 10. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cyanine5.5 amine quantum yield and extinction coefficient
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the photophysical properties, experimental protocols, and common applications of Sulfo-Cyanine5.5 amine, a far-red fluorescent dye crucial for various research and drug development applications.
Core Photophysical Properties
This compound is a water-soluble fluorescent dye characterized by its high molar extinction coefficient and quantum yield in the far-red spectrum. These properties make it an excellent candidate for applications requiring high sensitivity and low background fluorescence, such as in vivo imaging.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 211,000 L·mol⁻¹·cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [1] |
| Excitation Maximum (λex) | 673 nm | [1] |
| Emission Maximum (λem) | 691 nm | [1] |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is critical for the effective use of fluorescent dyes. The following are detailed methodologies for these key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Set the wavelength to the absorption maximum (λmax) of this compound (673 nm).[1]
-
Measure the absorbance of the solvent blank and each dilution in a cuvette with a known path length (typically 1 cm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of each sample.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable approach.
Methodology:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and similar spectral properties to this compound (e.g., Cresyl Violet in methanol, Φ = 0.54).
-
Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements:
-
Use a spectrofluorometer.
-
Excite the sample and standard solutions at the same wavelength.
-
Record the fluorescence emission spectra for all solutions.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Applications and Workflows
This compound is widely utilized in bioconjugation, where its primary amine group allows for covalent labeling of various biomolecules. This enables the tracking and visualization of these molecules in biological systems.
Bioconjugation Workflow
The primary amine group of this compound can be readily coupled to biomolecules containing activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, or other amine-reactive functional groups. This process is fundamental for creating fluorescent probes for various applications.
Caption: Workflow for the bioconjugation of this compound to a biomolecule.
Application in Targeted Drug Delivery
Fluorescently labeled biomolecules, such as antibodies, can be used to track the delivery and localization of therapeutic agents to specific cells or tissues. This is a critical aspect of targeted drug delivery research.
Caption: Signaling pathway for targeted drug delivery and imaging using a Sulfo-Cyanine5.5 labeled antibody.
References
Water Solubility of Sulfo-Cyanine5.5 Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water solubility of Sulfo-Cyanine5.5 amine, a far-red fluorescent dye crucial for various biomedical research applications. This document compiles available data, presents detailed experimental protocols for solubility determination and bioconjugation, and offers visual workflows to facilitate understanding and experimental design.
Core Concepts: Structure and Solubility
This compound is a member of the cyanine (B1664457) dye family, characterized by a polymethine bridge linking two nitrogen-containing heterocyclic rings. Its notable water solubility is attributed to the presence of multiple sulfonate (-SO₃⁻) groups integrated into its structure. These highly polar groups interact favorably with water molecules, rendering the dye hydrophilic and readily soluble in aqueous solutions without the need for organic co-solvents.[1][] This property is particularly advantageous for bioconjugation reactions, where maintaining the native conformation and activity of biomolecules, such as proteins and antibodies, in aqueous buffers is paramount.[1][]
Quantitative and Qualitative Solubility Data
The following table summarizes the solubility characteristics of this compound and its derivatives based on available technical data sheets.
| Compound | Solvent | Solubility Description | Notes | Source |
| This compound | Water | Highly hydrophilic and water-soluble | Possesses four sulfonate groups.[1] | Lumiprobe |
| This compound | Water | Moderate | Also well soluble in DMF, DMSO, and alcohols. | Antibodies.com |
| Sulfo-Cyanine5.5 NHS ester | Water | Good | Suitable for reactions in purely aqueous environments. | Antibodies.com |
| Sulfonated Cyanine Dyes | Aqueous Solutions | Highly water-soluble | Remain in solution without precipitation, even at high concentrations.[1] | Creative Diagnostics |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol outlines a method to quantitatively determine the saturation solubility of this compound in an aqueous buffer, such as phosphate-buffered saline (PBS), using UV-Vis spectrophotometry.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Calibrated micropipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of microcentrifuge tubes (e.g., 2 mg of dye to 1 mL of PBS). The exact amount should be well above the expected solubility.
-
Tightly cap the tubes.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) with continuous agitation using a thermomixer or orbital shaker. This ensures that the solution reaches equilibrium and becomes saturated.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved dye.
-
-
Preparation of Dilutions for Measurement:
-
Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
-
Perform a series of accurate serial dilutions of the supernatant in fresh PBS. The dilution factor will depend on the dye's extinction coefficient and the linear range of the spectrophotometer.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of each diluted sample at the maximum absorption wavelength (λmax) of this compound (approximately 675 nm).
-
Use PBS as a blank.
-
-
Calculation of Solubility:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dye in the diluted samples.
-
A = Absorbance
-
ε = Molar extinction coefficient of this compound (check the value provided by the supplier)
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (usually 1 cm)
-
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Convert the molar concentration to mg/mL by multiplying by the molecular weight of this compound.
-
Protocol 2: Bioconjugation of Sulfo-Cyanine5.5 NHS Ester to a Protein
This protocol provides a general workflow for the covalent labeling of a protein with an amine-reactive Sulfo-Cyanine5.5 NHS ester.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Microcentrifuge tubes
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) ions.
-
-
Dye Preparation:
-
Prepare a stock solution of Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO or DMF (e.g., 10 mM). This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio may need to be optimized for the specific protein.
-
Incubate the reaction mixture for at least 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted, hydrolyzed dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute is the protein-dye conjugate. The smaller, unreacted dye molecules will elute later.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~675 nm).
-
Visualizations
The following diagrams illustrate key workflows related to the use of this compound.
Caption: Workflow for Determining Aqueous Solubility.
Caption: Bioconjugation Workflow for Protein Labeling.
References
A Technical Guide to Sulfo-Cyanine5.5 Amine in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine, a far-red fluorescent dye with significant utility in biological and biomedical research. Its high water solubility, exceptional brightness, and reactive primary amine group make it a versatile tool for labeling a wide array of biomolecules for applications ranging from high-resolution microscopy to deep-tissue in vivo imaging.
Core Properties and Characteristics
Sulfo-Cy5.5 amine is a sulfonated cyanine (B1664457) dye, a class of fluorophores known for their excellent photostability and strong fluorescence in the near-infrared (NIR) spectrum. The presence of four sulfonate groups renders the molecule highly hydrophilic, allowing for its use in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive proteins and antibodies.[1][2][3] The primary aliphatic amine group, separated from the fluorophore by a linker, provides a reactive handle for conjugation to various electrophiles, such as activated esters (e.g., NHS esters).[1][2][3]
Quantitative Data Summary
The key photophysical and chemical properties of Sulfo-Cyanine5.5 amine and its commonly used NHS ester derivative are summarized below for easy comparison.
| Property | This compound | Sulfo-Cyanine5.5 NHS Ester | Reference |
| Maximum Absorption (λ_max_) | 673 nm | 675 nm | [4][5] |
| Maximum Emission (λ_em_) | 691 nm | 694 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 235,000 M⁻¹cm⁻¹ | 235,000 M⁻¹cm⁻¹ | [4][5] |
| Molecular Weight | 1077.41 g/mol | 1114.37 g/mol | [4][5] |
| Solubility | Good in water, DMF, and DMSO | Good in water, DMF, and DMSO | [4][5] |
Key Applications in Research
The favorable spectral properties of Sulfo-Cy5.5, falling within the "NIR window" where tissue absorption and autofluorescence are minimized, make it particularly well-suited for in vivo imaging.[6] Its high quantum yield and extinction coefficient contribute to bright fluorescent signals, enabling high-contrast imaging of cellular structures and accurate cell sorting in flow cytometry.[6]
Common applications include:
-
In Vivo Imaging: Ideal for deep tissue imaging with minimal background noise.[6]
-
Fluorescence Microscopy: Provides high-contrast imaging of cellular structures.[6]
-
Flow Cytometry: Offers distinct signals for accurate cell sorting and analysis.[6]
-
Bioconjugation: Effectively labels proteins, antibodies, and nucleic acids for targeted studies.[6]
Experimental Protocols
Protocol 1: Conjugation of an NHS Ester-Activated Molecule to this compound
This protocol provides a general procedure for conjugating a molecule containing an N-hydroxysuccinimide (NHS) ester to the primary amine group of Sulfo-Cyanine5.5.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the dissolved NHS ester solution to the this compound solution while gently vortexing. A typical starting molar ratio is 1.5 moles of NHS ester per mole of this compound. This ratio may need to be optimized.
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[1]
-
-
Purification:
-
Equilibrate a gel filtration column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS. The first colored fraction will contain the labeled Sulfo-Cyanine5.5.
-
Collect the fractions and verify the conjugation using UV-Vis spectrophotometry.
-
Diagram of Conjugation Workflow
Caption: Workflow for conjugating an NHS ester-activated molecule to this compound.
Protocol 2: In Vivo Imaging of Epidermal Growth Factor Receptor (EGFR)
This protocol is adapted from studies demonstrating the use of Cy5.5-labeled epidermal growth factor (EGF) for imaging EGFR-expressing tumors in vivo.[7][8]
Materials:
-
EGF-Sulfo-Cy5.5 conjugate
-
Tumor-bearing animal model (e.g., mice with EGFR-positive xenografts)
-
In vivo imaging system with appropriate NIR filters
-
Sterile PBS
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse according to approved institutional protocols.
-
Probe Administration:
-
Dilute the EGF-Sulfo-Cy5.5 conjugate in sterile PBS to the desired concentration.
-
Inject the probe intravenously (e.g., via the tail vein). A typical dose is around 2 nmol per mouse.[8]
-
-
Image Acquisition:
-
Place the animal in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 192 hours) to monitor probe distribution and tumor accumulation.[7][8]
-
Use appropriate excitation and emission filter sets for Sulfo-Cy5.5 (e.g., excitation ~670 nm, emission ~700 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a non-tumor control region to determine the signal-to-background ratio.
-
Monitor the change in fluorescence intensity over time to assess probe pharmacokinetics.
-
Diagram of EGFR Signaling Pathway and Imaging Probe
Caption: Simplified schematic of EGFR signaling and the EGF-Sulfo-Cy5.5 imaging probe.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in research.
Experimental Workflow: From Conjugation to In Vivo Imaging
Caption: Overall experimental workflow from bioconjugation to in vivo imaging analysis.
Logical Relationship: Factors Influencing Signal-to-Noise Ratio in Fluorescence Imaging
Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging experiments.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.jinpanbio.com [lumiprobe.jinpanbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 7. Near-infrared optical imaging of epidermal growth factor receptor in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cy5.5-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sulfo-Cyanine5.5 Amine: A Deep Dive into its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a highly hydrophilic, far-red fluorescent dye integral to a multitude of applications in biological and biomedical research, including in vivo imaging.[1][2][3] Its core mechanism of action lies in its ability to form stable covalent bonds with target molecules, thereby acting as a robust fluorescent label for visualization and tracking. This technical guide provides an in-depth exploration of its mechanism, experimental protocols, and key data.
Core Mechanism of Action
Sulfo-Cyanine5.5 amine is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms linked by a polymethine bridge.[4] The presence of four sulfonate groups imparts high water solubility, making it particularly suitable for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.[1][3]
The primary functional group of this compound is an aliphatic primary amine.[2] This amine group serves as a reactive handle for conjugation to various electrophilic groups on target molecules, such as activated esters (e.g., N-hydroxysuccinimidyl esters or NHS esters), epoxides, and isothiocyanates.[1][2][3] The formation of a stable covalent bond, typically an amide linkage when reacting with an NHS ester, ensures that the fluorescent properties of the dye are permanently associated with the molecule of interest. A relatively long linker separates the amine group from the fluorophore, which helps to minimize potential steric hindrance during conjugation.[1][3]
Once conjugated, the Sulfo-Cyanine5.5 moiety absorbs light in the far-red region of the spectrum and subsequently emits fluorescence in the near-infrared (NIR) range.[5] This spectral profile is highly advantageous for biological applications as it minimizes background autofluorescence from endogenous molecules, allowing for high-contrast imaging and deep tissue penetration in in vivo studies.[5]
Physicochemical and Spectral Properties
The quantitative characteristics of this compound are critical for its effective use in experimental design. The table below summarizes its key properties.
| Property | Value | Reference |
| Maximum Excitation Wavelength | ~673-675 nm | [5] |
| Maximum Emission Wavelength | ~691-694 nm | [5] |
| Molar Extinction Coefficient | ~235,000 M⁻¹cm⁻¹ | |
| Stokes Shift | ~19 nm | [5] |
| Molecular Weight | 1079.42 g/mol | |
| Solubility | Good in water, DMF, and DMSO |
Experimental Protocols
The utility of this compound is realized through its conjugation to biomolecules. Below is a detailed, representative protocol for labeling a protein that has been activated with an NHS ester.
Protocol: Conjugation of this compound to an NHS-Ester Activated Protein
Materials:
-
This compound
-
NHS-ester activated protein of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[6] Crucially, this buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. [4][6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography, Sephadex G-25)[7]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4 for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the NHS-ester activated protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[6] For optimal labeling, a concentration of at least 2 mg/mL is recommended.[8]
-
If the protein solution contains any primary amine contaminants, it must be purified by dialysis or desalting against PBS prior to buffer exchange into the reaction buffer.[7]
-
-
Dye Preparation:
-
Labeling Reaction:
-
A starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[6]
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.[6][8]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[8] For some applications, longer incubation times may be necessary, and the reaction can be performed at 4°C for a longer duration to minimize potential protein aggregation.[6]
-
-
Purification of the Conjugate:
-
Following the incubation, the unreacted, free dye must be removed from the labeled protein.
-
This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and elute with PBS. The first colored fraction to elute will be the dye-protein conjugate, while the free dye will elute later.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50% and storage at -20°C is recommended.[10] The addition of stabilizers such as 0.1% bovine serum albumin (BSA) and a preservative like sodium azide (B81097) can also prevent denaturation and microbial growth.[10]
-
Visualizations
Conjugation Chemistry
Caption: Covalent bond formation between Sulfo-Cy5.5 amine and an NHS-ester activated protein.
Experimental Workflow: In Vivo Imaging
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. biotium.com [biotium.com]
An In-depth Technical Guide to Labeling and Purification with Sulfo-Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and protocols for the use of Sulfo-Cyanine5.5 amine, a highly hydrophilic, far-red fluorescent dye, in the labeling of proteins and other biomolecules. Detailed methodologies for the conjugation reaction and subsequent purification of the labeled product are presented to ensure high-purity conjugates for downstream applications in research and drug development.
Introduction to this compound
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble cyanine (B1664457) dye that exhibits bright fluorescence in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[1] Its key features include high hydrophilicity due to the presence of four sulfonate groups, a large extinction coefficient, and good photostability.[2][3] The amine-reactive form, this compound, possesses a primary aliphatic amine group, making it suitable for conjugation to various electrophiles such as activated esters (e.g., NHS esters) and for use in enzymatic transamination labeling.[1] These properties make it an excellent candidate for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[2][4]
Properties of Sulfo-Cyanine5.5
A summary of the key spectral and physical properties of Sulfo-Cyanine5.5 is provided in the table below.
| Property | Value | Reference |
| Maximum Excitation (λ_max_) | ~675 nm | [2] |
| Maximum Emission (λ_em_) | ~694 nm | [2] |
| Extinction Coefficient | >200,000 M⁻¹cm⁻¹ | [3] |
| Solubility | Good in water, DMF, and DMSO | [4] |
| Reactive Group | Primary Amine | [1] |
Experimental Protocols: Labeling of Proteins with Sulfo-Cyanine5.5 NHS Ester
The most common method for labeling proteins with Sulfo-Cyanine5.5 involves the use of its N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amino groups on the protein (e.g., the N-terminus and the side chain of lysine (B10760008) residues) to form a stable amide bond.
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Preparation of Solutions
-
Protein Solution:
-
The protein concentration should ideally be 2-10 mg/mL for optimal labeling efficiency.[6]
-
The protein must be in a buffer free of primary amines, such as Tris or glycine.[6] If necessary, dialyze the protein against PBS.
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[5]
-
-
Dye Stock Solution:
Conjugation Reaction
The optimal molar ratio of dye to protein is crucial for achieving the desired degree of substitution (DOS) and should be determined empirically. A starting point of a 10:1 molar ratio is often recommended.[5]
-
Add the calculated volume of the 10 mM dye stock solution to the protein solution.
-
Mix gently and incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]
Purification of the Labeled Protein
Purification is essential to remove unconjugated dye, which can interfere with downstream applications. Size exclusion chromatography (SEC) is a widely used method for this purpose.[8][9]
Size Exclusion Chromatography Protocol
-
Column Preparation: Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[5]
-
Sample Loading: Apply the reaction mixture to the top of the column.
-
Elution: Elute the conjugate with PBS. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column matrix.[5][10]
-
Fraction Collection: Collect the colored fractions corresponding to the labeled protein.
Characterization of the Conjugate
Degree of Substitution (DOS)
The DOS, which is the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate. An optimal DOS for most antibodies is typically between 2 and 10.[5] It can be calculated using the following formula:
DOS = (A_max_ of conjugate × Molar extinction coefficient of protein) / [(A_280_ of conjugate - (A_max_ of conjugate × CF_280_)) × Molar extinction coefficient of dye]
Where:
-
A_max_ is the absorbance of the dye at its maximum wavelength.
-
A_280_ is the absorbance of the protein at 280 nm.
-
CF_280_ is the correction factor for the dye's absorbance at 280 nm.
Visualization of Workflows
Protein Labeling Workflow
Caption: Workflow for labeling proteins with Sulfo-Cyanine5.5 NHS ester.
Purification Workflow
Caption: Purification and characterization workflow for Sulfo-Cy5.5 labeled proteins.
Conclusion
The use of this compound and its derivatives for fluorescently labeling biomolecules is a robust and reliable method for a wide range of applications in biological research and drug development. By following the detailed protocols for conjugation and purification outlined in this guide, researchers can generate high-quality, purified conjugates with an optimal degree of substitution, ensuring the accuracy and reproducibility of their experimental results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
An In-depth Technical Guide to the Safe Handling of Sulfo-Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for Sulfo-Cyanine5.5 amine, a fluorescent dye commonly utilized in biological and biomedical research. The information presented herein is intended to supplement, not replace, standard laboratory safety practices and institutional guidelines.
Introduction
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related cyanine (B1664457) dye compounds suggests that it should be handled with care. The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.
General Safety and Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][2] Recommended storage is at -20°C for long-term stability.[1][2] The product should be protected from prolonged exposure to light.[1][2][5]
-
Spills: In case of a spill, avoid dust formation. Absorb the spill with an inert material and dispose of it according to institutional and local regulations.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, quantitative toxicological data such as LD50 values are not available. The following table summarizes the known physicochemical properties.
| Property | Value | Source |
| Appearance | Dark blue solid | [2][6] |
| Solubility | Good in water, DMF, and DMSO | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Shipping Temperature | Room temperature | [2] |
| Stability | Stable under recommended storage conditions | [7] |
| Incompatibilities | Strong oxidizing agents | [7] |
Experimental Protocols: Safe Handling and First Aid
The following protocols are based on general laboratory safety practices and information from related cyanine dye safety data sheets.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment (PPE).
Chemical Spill Response
In the event of a spill, a calm and systematic approach is necessary to ensure safety and proper cleanup. The following workflow outlines the general procedure for handling a this compound spill.
Caption: General workflow for chemical spill response.
First Aid Measures
The following first aid measures are recommended based on data from related compounds and should be performed while seeking immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Reactivity and Stability
Based on information for similar compounds, this compound is expected to be stable under recommended storage conditions.[7] It is incompatible with strong oxidizing agents.[7] Hazardous decomposition products are not well-documented, but combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.
Conclusion
While this compound is an invaluable tool in modern research, it is imperative that it is handled with the appropriate safety precautions. Adherence to the guidelines outlined in this document, in conjunction with institutional safety protocols, will help to ensure a safe laboratory environment for all personnel. Researchers should always strive to obtain the most specific and up-to-date safety information for any chemical they are working with.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 5.5 amine (A270282) | Antibodies.com [antibodies.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Sulfo Cyanine5.5 amine - Ruixibiotech [ruixibiotech.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]
- 7. peptide.com [peptide.com]
Sulfo-Cyanine5.5 Amine: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of Sulfo-Cyanine5.5 amine, a widely used far-red fluorescent dye. Understanding the factors that influence its stability is critical for ensuring the reliability and reproducibility of experimental results in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.
Core Concepts: Storage and Handling
Proper storage and handling are paramount to preserving the integrity and performance of this compound. The following recommendations are based on manufacturer guidelines and general best practices for cyanine (B1664457) dyes.
Storage Conditions:
For optimal long-term stability, this compound should be stored at -20°C in a desiccated, dark environment.[1][2] When stored under these conditions, the product is typically stable for up to 24 months .[1] For short-term transport, room temperature exposure for up to three weeks is generally acceptable.[1][2]
Handling:
-
Light Sensitivity: Cyanine dyes are susceptible to photodegradation. Therefore, it is crucial to protect this compound from prolonged exposure to light. Use amber vials or wrap containers in aluminum foil.
-
Moisture Sensitivity: The compound should be stored under desiccated conditions to prevent hydrolysis.
-
Solution Preparation: When preparing solutions, it is advisable to use anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for initial stock solutions. Aqueous buffers can be used for further dilutions, but prolonged storage in aqueous solutions, especially at room temperature, is not recommended. For labeling reactions, the pH of the protein solution should ideally be between 8.0 and 9.0.[3]
Quantitative Stability Data
While specific quantitative stability data for this compound under a wide range of conditions is not extensively available in peer-reviewed literature, the following table summarizes the known stability information and data extrapolated from studies on closely related cyanine dyes.
| Parameter | Condition | Recommended Stability | Notes |
| Solid Form | -20°C, Dark, Desiccated | Up to 24 months[1] | Optimal for long-term storage. |
| Room Temperature (approx. 25°C) | Up to 3 weeks[1][2] | Suitable for transportation. | |
| In Solution (DMSO) | -20°C, Dark | Several weeks to months | Frequent freeze-thaw cycles should be avoided. Aliquoting is recommended. |
| In Aqueous Buffer | 4°C, Dark | Days | Stability is pH-dependent. Should be prepared fresh for best results. |
| pH (in aqueous solution) | 3-10 | Fluorescence is relatively stable[4][5] | Extreme pH values can lead to degradation. For conjugation, a pH of 8.0-9.0 is recommended.[3] |
| Photostability | Continuous light exposure | Prone to degradation | The rate of degradation depends on light intensity, wavelength, and the presence of oxygen.[6] |
Degradation Pathways
The primary degradation pathway for cyanine dyes, including this compound, is photodegradation . This process is primarily mediated by reaction with singlet oxygen.
Caption: Proposed photodegradation pathway of this compound.
The process begins with the absorption of light, which excites the dye to a singlet state. Through intersystem crossing, it can convert to a longer-lived triplet state. This triplet state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen attacks the electron-rich polymethine chain of the cyanine dye, forming an unstable dioxetane intermediate. This intermediate subsequently decomposes, leading to the cleavage of the polymethine chain and the formation of non-fluorescent aldehyde or ketone fragments. The presence of oxygen significantly accelerates this photodegradation process.[6]
Experimental Protocols
The following is a detailed protocol for assessing the stability of this compound under various conditions.
Objective: To determine the stability of this compound under defined conditions of temperature, pH, and light exposure.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A series of buffers with varying pH (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, carbonate-bicarbonate for pH 9-10)
-
Spectrophotometer
-
Fluorometer
-
High-performance liquid chromatography (HPLC) system with a UV-Vis or fluorescence detector
-
Temperature-controlled incubator/water bath
-
Photostability chamber with controlled light source (e.g., cool white fluorescent and near-UV lamps)
-
Amber vials and aluminum foil
Experimental Workflow:
Caption: Experimental workflow for assessing the stability of this compound.
Procedure:
-
Preparation of Stock Solution:
-
Carefully weigh a precise amount of solid this compound.
-
Dissolve it in anhydrous DMSO to prepare a 1 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffers for testing (e.g., PBS for thermal and photostability, and various pH buffers for pH stability).
-
Prepare a sufficient volume for all time points.
-
-
Stability Testing:
-
Thermal Stability:
-
Dispense the working solution into amber vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C) in the dark.
-
-
pH Stability:
-
Dispense the working solutions prepared in different pH buffers into amber vials.
-
Incubate at a constant temperature (e.g., 25°C) in the dark.
-
-
Photostability:
-
Dispense the working solution in PBS into clear glass vials.
-
Place the vials in a photostability chamber.
-
Expose the samples to a controlled light source (e.g., ICH Q1B recommended conditions: 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light).[7][8]
-
Include a control sample wrapped in aluminum foil to be stored alongside the exposed samples.
-
-
-
Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours, and longer for long-term studies), remove an aliquot from each condition.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum to monitor any changes in the peak absorbance and shape. A decrease in absorbance at the maximum wavelength indicates degradation.
-
Fluorometry: Measure the fluorescence emission spectrum (exciting at the absorption maximum) to quantify the loss of fluorescence intensity.
-
HPLC: Analyze the samples to separate the parent dye from any degradation products. This will allow for the quantification of the remaining intact dye and the detection of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining dye (based on absorbance, fluorescence, or HPLC peak area) as a function of time for each condition.
-
Determine the degradation rate and half-life of the dye under each condition.
-
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage and handling procedures, researchers can minimize degradation and ensure the quality of their data. While the primary degradation pathway is photodegradation, understanding the influence of temperature and pH is also important for optimizing experimental conditions. The provided experimental protocol offers a framework for conducting detailed stability studies to further characterize the behavior of this versatile fluorescent dye.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]
- 8. SOP for Operation of Photostability Chamber – StabilityStudies.in [stabilitystudies.in]
Methodological & Application
Application Note: Sulfo-Cyanine5.5 Amine Antibody Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye commonly used for labeling antibodies and other proteins for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2] The conjugation of Sulfo-Cy5.5 to an antibody covalently links the fluorophore to the protein, enabling fluorescent detection of the antibody's target.
The most prevalent method for antibody labeling involves an amine-reactive version of the dye, typically a succinimidyl ester (NHS ester), which forms a stable amide bond with primary amines (lysine residues) on the antibody.[2][3] An alternative strategy exists for when using a dye that contains a primary amine, such as Sulfo-Cyanine5.5 amine. This method involves activating the carboxylic acid groups (glutamic and aspartic acid residues) on the antibody using carbodiimide (B86325) chemistry (EDC/NHS) to make them reactive towards the amine group on the dye.[4][5]
This document provides detailed protocols for both the standard amine-reactive labeling method (using Sulfo-Cy5.5 NHS ester) and the alternative method for labeling with Sulfo-Cy5.5 amine.
Protocol 1: Standard Antibody Labeling with Sulfo-Cyanine5.5 NHS Ester
This is the most common and generally recommended method for labeling antibodies. It targets the abundant and accessible primary amine groups of lysine (B10760008) residues on the antibody.
Principle
The N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5.5 reacts with primary amines on the antibody in a slightly alkaline environment (pH 8.0-9.0) to form a stable covalent amide bond.
Caption: Workflow for standard antibody conjugation using an NHS ester dye.
Materials and Reagents
| Reagent/Material | Specification |
| Antibody (IgG) | 2-10 mg/mL in PBS, free of amine-containing stabilizers (Tris, BSA, gelatin). |
| Sulfo-Cyanine5.5 NHS Ester | Store at -20°C, desiccated and protected from light.[1] |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.3-9.0.[2] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO). |
| Purification Column | Desalting spin column (e.g., Sephadex® G-25). |
| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4. |
| Quenching Reagent (Optional) | 1 M Tris-HCl or Glycine, pH 7.4. |
Experimental Protocol
1. Antibody Preparation:
-
The antibody must be in an amine-free buffer like PBS. If the buffer contains Tris, glycine, or stabilizers like BSA or gelatin, the antibody must be purified by dialysis against PBS or by using an antibody clean-up kit.[6]
-
The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.[6]
-
Adjust the pH of the antibody solution to 8.3-9.0 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.[2]
2. Sulfo-Cy5.5 NHS Ester Stock Solution Preparation:
-
Allow the vial of Sulfo-Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL or 10 mM stock solution by dissolving the dye in anhydrous DMSO.[6] For example, dissolve 1 mg of the dye in 100 µL of DMSO.
-
This stock solution should be used immediately. It can be stored at -20°C for up to two weeks, protected from light and moisture.[6]
3. Conjugation Reaction:
-
The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 15:1 is recommended.[6]
-
While gently vortexing, add the calculated volume of the dye stock solution to the pH-adjusted antibody solution. Ensure the volume of DMSO does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous mixing.[2]
4. Purification of the Conjugate:
-
Prepare a desalting spin column according to the manufacturer's instructions. This typically involves resuspending the resin, removing the storage buffer by centrifugation, and equilibrating the column with PBS.
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column (typically at 1,000 x g for 2 minutes) to collect the purified antibody conjugate.[7] The larger antibody conjugate will elute first, while the smaller, unconjugated dye molecules are retained in the column resin.
Characterization: Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical parameter. An optimal DOL is typically between 2 and 10.[6]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy5.5 (~675 nm, Amax).[1]
-
Calculate the antibody concentration:
-
Corrected A280 (A280_corr) = A280 - (Amax × CF280)
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5.5, this is approximately 0.11).[1]
-
-
Antibody Conc. (M) = A280_corr / (ε_protein × path length)
-
ε_protein for IgG is ~210,000 M⁻¹cm⁻¹.
-
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = Amax / (ε_dye × path length)
-
ε_dye for Sulfo-Cy5.5 is ~235,000 M⁻¹cm⁻¹.[1]
-
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Antibody Conc. (M)
-
Storage
Store the purified antibody conjugate at 4°C for short-term use (up to two months) or in single-use aliquots at -20°C or -60°C for long-term storage. Add a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02%) for stability. Protect from light.
Protocol 2: Alternative Labeling with this compound
This protocol is used when the dye contains a primary amine and targets the carboxylic acid groups on the antibody. It is a two-step process that first activates the antibody, then introduces the amine-containing dye.
Principle
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the antibody (aspartic and glutamic acid residues). N-hydroxysulfosuccinimide (Sulfo-NHS) is added to create a more stable amine-reactive intermediate. This activated antibody then reacts with the primary amine of the Sulfo-Cy5.5 amine dye to form a stable amide bond.[5]
Caption: Workflow for two-step antibody conjugation using EDC/Sulfo-NHS.
Materials and Reagents
| Reagent/Material | Specification |
| Antibody (IgG) | In a carboxyl- and amine-free buffer (e.g., MES buffer). |
| This compound | Store at -20°C, desiccated and protected from light.[4] |
| Activation Buffer | 0.1 M MES, pH 6.0. |
| EDC (Carbodiimide) | Store at -20°C, desiccated. |
| Sulfo-NHS | Store at 4°C, desiccated. |
| Purification Column | Desalting spin column (e.g., Sephadex® G-25). |
Experimental Protocol
1. Antibody Preparation:
-
The antibody must be in a buffer free of both primary amines and carboxylates. Dialyze the antibody against 0.1 M MES buffer, pH 6.0.
2. Activation of Antibody Carboxyl Groups:
-
Dissolve EDC and Sulfo-NHS in activation buffer immediately before use.
-
Add EDC and Sulfo-NHS to the antibody solution to a final concentration of 2 mM and 5 mM, respectively.[4]
-
Incubate the reaction for 15 minutes at room temperature.[4]
3. Conjugation Reaction:
-
Immediately after activation, the excess EDC and Sulfo-NHS can be removed using a desalting spin column equilibrated with PBS at pH 7.2-7.4 to proceed to the next step.
-
Alternatively, add the this compound dye directly to the activation reaction mixture. A 10-fold molar excess of the amine dye relative to the antibody is a good starting point.[4]
-
Incubate for 2 hours at room temperature, protected from light.
4. Purification and Storage:
-
Purify the resulting conjugate using a desalting spin column as described in Protocol 1 to remove unreacted dye and byproducts.
-
Characterize the DOL and store the conjugate as described in Protocol 1.
Summary and Method Comparison
| Feature | Protocol 1 (Standard) | Protocol 2 (Alternative) |
| Dye Reactive Group | NHS Ester | Primary Amine |
| Antibody Target Group | Primary Amines (Lysine) | Carboxyl Groups (Aspartic/Glutamic Acid) |
| Key Reagents | Sulfo-Cy5.5 NHS Ester, Bicarbonate Buffer (pH 8-9) | Sulfo-Cy5.5 Amine, MES Buffer (pH 6), EDC, Sulfo-NHS |
| Pros | Simple one-step reaction, high efficiency, widely used. | Targets different sites, useful if lysines are in binding site. |
| Cons | Can potentially affect antigen binding if lysines are key. | More complex two-step reaction, potential for cross-linking. |
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes and Protocols for Sulfo-Cyanine5.5 Amine in Small Animal In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a near-infrared (NIR) fluorescent dye designed for high-performance in vivo imaging applications.[1] As a member of the cyanine (B1664457) dye family, it offers excellent photostability, a high extinction coefficient, and strong fluorescence emission in the NIR window (700-900 nm).[1][2] This spectral region is advantageous for small animal imaging due to reduced tissue autofluorescence and deeper light penetration, resulting in a high signal-to-noise ratio.[3][4][5]
The key features of Sulfo-Cy5.5 amine include four sulfonate groups that impart high hydrophilicity and aqueous solubility, which helps prevent aggregation and improves performance in biological assays.[2][6] The terminal primary amine group provides a reactive handle for covalent conjugation to a wide variety of molecules, such as proteins, antibodies, peptides, and nucleic acids, that have been functionalized with an electrophilic group, such as an N-hydroxysuccinimide (NHS) ester.[6][7] These characteristics make Sulfo-Cy5.5 amine an ideal candidate for developing targeted fluorescent probes to visualize and quantify biological processes in vivo.
Physicochemical and Spectral Properties
The optical and physical properties of Sulfo-Cyanine5.5 amine are summarized below. These properties are essential for selecting appropriate instrumentation and designing robust imaging protocols.
| Property | Value | Reference(s) |
| Fluorophore Class | Cyanine Dye | [8] |
| Absorption Maximum (λabs) | ~675 nm | [2] |
| Emission Maximum (λem) | ~694 nm | [2] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [1] |
| Solubility | High in water, DMF, DMSO | [1][6] |
| Reactive Group | Primary Amine (-NH₂) | [6] |
| Key Features | Highly hydrophilic due to four sulfonate groups | [6] |
Key Considerations for Quantitative In Vivo Imaging
While NIR fluorescence imaging is a powerful tool for visualizing probe distribution, obtaining accurate quantitative data on biodistribution requires careful consideration of several physical and biological factors.
-
Influence of the Dye: The process of labeling a targeting molecule (e.g., an antibody or nanoparticle) with a fluorescent dye can significantly alter its original biodistribution pattern. Studies have shown that conjugation with Sulfo-Cy5 can increase accumulation in non-target organs like the liver and kidneys while reducing specific tumor uptake.[9][10] It is crucial to evaluate the pharmacokinetics of the labeled conjugate against the unlabeled molecule.
-
Tissue Optics: The accuracy of fluorescence quantification is dramatically affected by the absorption and scattering properties of different tissues.[7] Signals from deep tissues or organs with high blood content (e.g., liver, spleen) can be significantly attenuated compared to signals from subcutaneous tumors, potentially leading to an underestimation of probe accumulation in those organs.[7]
-
Fluorescence Quenching and Saturation: At high concentrations, dye molecules can exhibit self-quenching, leading to a non-linear relationship between fluorescence intensity and probe concentration.[11] This can cause signal saturation and an overestimation of accumulation in regions of low concentration relative to regions of high concentration.[11]
-
Tumor-to-Background Ratio (TBR): The TBR is a critical metric for assessing the specificity of a targeted probe. A TBR greater than 2 is typically desired for clear tumor delineation.[4] The optimal time point for achieving the maximum TBR can vary significantly depending on the probe, ranging from hours to several days post-injection.[4][12]
For these reasons, fluorescence imaging is often considered a semi-quantitative or qualitative method for biodistribution analysis. For rigorous quantitative assessment, it should be validated with other methods like radiolabeling (e.g., SPECT/PET imaging) or mass spectrometry.[7]
Example In Vivo Performance Data
The following tables provide example data for Cy5.5-labeled probes to serve as a general reference. The actual performance of a Sulfo-Cy5.5 amine conjugate will be highly dependent on the specific molecule it is attached to.
Table 4.1: Example Biodistribution of a Cy5.5-labeled Biotin Probe in Mice Data derived from a study using a 99mTc-HYNIC-lys(Cy5.5)-PEG4-biotin probe in nude mice bearing LS180 colon tumors, following a pretargeting strategy with avidin.[13] Values are expressed as percent injected dose per gram of tissue (%ID/g).
| Organ | 1 hr p.i. (Mean ± SD) | 2 hr p.i. (Mean ± SD) |
| Tumor | 9.76 ± 2.99 | 12.74 ± 1.89 |
| Blood | 1.14 ± 0.13 | 0.67 ± 0.12 |
| Liver | 4.04 ± 1.09 | 2.89 ± 0.45 |
| Spleen | 2.42 ± 0.11 | 1.77 ± 0.32 |
| Kidney | 25.11 ± 3.45 | 20.33 ± 2.11 |
Table 4.2: Example Tumor-to-Background Ratios (TBRs) for Cy5.5 Probes TBRs are highly variable and depend on the targeting moiety, tumor model, and imaging time.
| Probe Conjugate | Tumor Model | Max TBR (Mean) | Optimal Time Point | Reference(s) |
| Cy5.5-mAb109 | Lung Cancer | 3.2 | 24 hours | [4] |
| Cy5.5-Folate | Ovarian Cancer | 2.1 ± 0.6 | 24 hours | [12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol describes the general procedure for labeling a protein or other molecule that has been activated with an N-hydroxysuccinimide (NHS) ester. The amine group on the Sulfo-Cy5.5 dye will react with the NHS ester to form a stable amide bond.
Materials:
-
This compound
-
NHS-ester activated molecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Target Molecule:
-
Dissolve your NHS-ester activated molecule in the Reaction Buffer to a final concentration of 2-10 mg/mL.[8] The buffer must be free of primary amines (e.g., Tris) or ammonium (B1175870) ions.[8]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in a minimal amount of anhydrous DMF or DMSO before diluting with Reaction Buffer.
-
-
Run Conjugation Reaction:
-
Determine the desired molar ratio of dye to target molecule. A starting point of a 10:1 to 20:1 molar excess of dye is recommended.
-
Add the calculated volume of the dye stock solution to the target molecule solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
-
Load the reaction mixture onto the top of the column.
-
Elute the conjugate with PBS. The labeled conjugate will be in the first colored fractions to elute, while the smaller, unconjugated dye molecules will be retained longer.
-
Combine the fractions containing the purified conjugate.
-
-
Characterize the Conjugate (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).
-
Calculate the DOL using the following formula: DOL = (A_675 * ε_protein) / ((A_280 - (A_675 * CF_280)) * ε_dye) Where:
-
A_max is the absorbance at the specified wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at 675 nm (~250,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
-
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
-
Protocol 2: In Vivo Imaging in a Small Animal Tumor Model
This protocol provides a general workflow for imaging the biodistribution of a Sulfo-Cy5.5-labeled probe in a subcutaneous tumor model.
Materials:
-
Tumor-bearing small animal (e.g., nude mouse)
-
Purified Sulfo-Cy5.5 amine conjugate
-
Sterile PBS or saline for injection
-
In vivo imaging system (IVIS) with appropriate NIR filter sets (e.g., Excitation: 675 nm, Emission: >690 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
If the mouse is not hairless, remove hair from the imaging area using clippers or a depilatory cream to minimize light scattering.
-
-
Pre-Injection Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire a baseline "pre-injection" image to measure background autofluorescence.
-
-
Probe Administration:
-
Dilute the Sulfo-Cy5.5 conjugate in sterile PBS to the desired concentration. The optimal dose must be determined empirically but typically ranges from 1 to 10 nmol per animal.
-
Inject the probe via the desired route (e.g., tail vein for systemic distribution).
-
-
Longitudinal In Vivo Imaging:
-
Place the animal back into the imaging system.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, 72 hours). The time course will depend on the expected pharmacokinetics of the conjugate.[5]
-
Ensure consistent animal positioning for each imaging session.
-
-
Image Analysis:
-
Using the system's software, draw regions of interest (ROIs) over the tumor and a contralateral background tissue area (e.g., muscle).
-
Quantify the average fluorescence intensity (radiant efficiency or photon flux) in each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) at each time point.
-
-
Ex Vivo Organ Analysis (Terminal Step):
-
At the final time point, humanely euthanize the animal.
-
Immediately dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Arrange the organs in the imaging chamber and acquire a final ex vivo image. This helps confirm in vivo findings and provides a more sensitive signal measurement without interference from overlying tissues.
-
Quantify the fluorescence intensity for each organ.
-
Factors Influencing Signal and Biodistribution
The final signal detected and the biodistribution pattern are complex outcomes influenced by multiple factors. Understanding these relationships is key to interpreting imaging data correctly.
References
- 1. Assessing antibody pharmacokinetics in mice with in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPECT/NIRF Dual Modality Imaging for Detection of Intraperitoneal Colon Tumor with an Avidin/Biotin Pretargeting System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Using Sulfo-Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flow Cytometry and Sulfo-Cyanine5.5 Amine
Flow cytometry is a powerful technique for the rapid analysis of single cells or particles in a fluid stream. It enables the simultaneous measurement of multiple physical and chemical characteristics, making it an indispensable tool in immunology, oncology, and drug development for applications such as immunophenotyping, cell cycle analysis, and apoptosis detection.[1] The choice of fluorophore is critical for the success of multi-color flow cytometry experiments, with far-red dyes being particularly advantageous due to reduced autofluorescence from biological samples at longer wavelengths.
Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye with high photostability and bright fluorescence.[2] Its amine derivative, this compound, provides a versatile tool for bioconjugation. The primary amine group on Sulfo-Cyanine5.5 can be conjugated to proteins, such as antibodies, through various chemical reactions. A common method involves the activation of carboxyl groups on the antibody using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the reaction with the amine-containing dye to form a stable amide bond.[3] This allows for the creation of custom fluorescently labeled antibodies for specific targets in flow cytometry.
Spectral and Physicochemical Properties of Sulfo-Cyanine5.5
Sulfo-Cyanine5.5 exhibits spectral properties that make it well-suited for flow cytometry, particularly in multi-color panels where it can be excited by a red laser. Its high water solubility, due to the presence of sulfonate groups, facilitates its use in aqueous buffers common in biological experiments.[2]
Data Presentation
Table 1: Spectral and Physicochemical Properties of Sulfo-Cyanine5.5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [2] |
| Emission Maximum (λem) | ~694 nm | [2] |
| Stokes Shift | ~19 nm | [2] |
| Water Solubility | High | [2] |
| Key Features | High photostability, Bright NIR fluorescence | [2] |
Table 2: Quantitative Performance in Flow Cytometry
| Fluorophore | Relative Brightness Ranking | Excitation Laser | Common Emission Filter |
| FITC | Moderate | Blue (488 nm) | 530/30 BP |
| PE | Very Bright | Blue (488 nm), Yellow/Green (561 nm) | 575/26 BP |
| PerCP-Cy5.5 | Moderate | Blue (488 nm) | 695/40 BP |
| Sulfo-Cyanine5.5 (similar to Cy5/Alexa Fluor 647) | Bright | Red (633/640 nm) | 660/20 BP or similar |
| APC | Bright | Red (633/640 nm) | 660/20 BP |
Note: Brightness is a relative measure and can be influenced by the instrument, antibody conjugate, and antigen density. The Stain Index is a more precise measure of resolving power. While a specific Stain Index for this compound conjugates is not broadly published, its spectral similarity to Cy5 and Alexa Fluor 647 suggests a "Bright" classification.[4][5] The Stain Index is calculated as the difference in the mean fluorescence intensity (MFI) of the positive and negative populations, divided by twice the standard deviation of the negative population.
Experimental Protocols
Conjugation of this compound to an Antibody using EDC and Sulfo-NHS
This protocol describes the conjugation of this compound to an antibody by activating the carboxyl groups on the antibody.
Materials:
-
Antibody (free of amine-containing buffers like Tris or glycine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Protocol:
-
Antibody Preparation:
-
Dialyze the antibody against Activation Buffer to remove any amine-containing components.
-
Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.
-
-
Activation of Antibody Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the antibody solution. A common starting point is a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS over the antibody.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC and Sulfo-NHS:
-
Immediately after activation, pass the antibody solution through a desalting column pre-equilibrated with Coupling Buffer to remove excess and hydrolyzed reagents. Collect the protein fractions.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Add the this compound solution to the activated antibody solution. A typical starting molar ratio is 10-20 moles of dye per mole of antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the conjugate by passing it through a desalting column equilibrated with PBS to remove unconjugated dye.
-
Collect the colored protein fractions.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).
-
Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative like sodium azide.
-
Caption: Workflow for conjugating this compound to an antibody.
Cell Surface Staining Protocol for Immunophenotyping
This protocol is for staining cell surface markers on peripheral blood mononuclear cells (PBMCs) for flow cytometry analysis.
Materials:
-
PBMCs isolated by density gradient centrifugation
-
Sulfo-Cyanine5.5 conjugated antibody (and other relevant antibodies)
-
Staining Buffer: PBS with 2% FBS and 0.05% sodium azide
-
Fc Block (optional, e.g., Human TruStain FcX™)
-
Viability Dye (e.g., Propidium Iodide or a fixable viability dye)
-
Flow cytometry tubes
Protocol:
-
Cell Preparation:
-
Adjust the cell concentration of PBMCs to 1 x 10^7 cells/mL in cold Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific antibody binding, add Fc Block to the cells according to the manufacturer's instructions.
-
Incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Prepare a cocktail of your fluorescently labeled antibodies at their predetermined optimal concentrations in Staining Buffer.
-
Add the antibody cocktail to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Viability Staining (if using a non-fixable dye):
-
Resuspend the cell pellet in 500 µL of Staining Buffer.
-
Add a viability dye like Propidium Iodide (PI) just before analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for your chosen fluorophores. For Sulfo-Cyanine5.5, a red laser (e.g., 633 nm or 640 nm) is required for excitation.
-
Data Analysis and Gating Strategy
The following is an example of a gating strategy for identifying activated T-helper cells (CD3+CD4+CD25+).
-
Initial Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the lymphocyte population based on their size and granularity, excluding debris and dead cells.
-
Gate on single cells using an FSC-A vs. FSC-H plot to exclude doublets.
-
-
T-Cell Identification:
-
From the single lymphocyte gate, create a plot of CD3 expression versus SSC. Gate on the CD3+ population to identify T-cells.
-
-
T-Helper Cell Identification:
-
From the CD3+ gate, create a plot of CD4 versus CD8. Gate on the CD4+CD8- population to identify T-helper cells.
-
-
Activated T-Helper Cell Identification:
-
From the CD4+ gate, create a plot of CD25 (labeled with a different fluorophore, e.g., PE) versus your Sulfo-Cyanine5.5 labeled antibody of interest. Gate on the CD25+ population to identify activated T-helper cells.
-
References
- 1. Flow Cytometry Panel Design: The Basics | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 4. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 5. cytometryunderground.com [cytometryunderground.com]
Application Notes and Protocols for Sulfo-Cyanine5.5 Amine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a water-soluble, far-red fluorescent dye renowned for its high photostability and bright near-infrared (NIR) fluorescence. Its excellent water solubility, conferred by four sulfonate groups, makes it an ideal candidate for labeling biomolecules in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive proteins.[1][2][3] The primary amine group allows for covalent conjugation to various electrophiles, such as activated esters (e.g., NHS esters), enabling the labeling of proteins, antibodies, and nucleic acids for a wide range of applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3][4] This document provides detailed protocols and recommended settings for the use of Sulfo-Cyanine5.5 amine in fluorescence microscopy.
Spectral and Photophysical Properties
This compound exhibits a high extinction coefficient and a good quantum yield, contributing to its bright fluorescent signal. The dye's emission in the far-red spectrum is advantageous for minimizing autofluorescence from biological samples and for deep-tissue imaging.[2][5]
Table 1: Quantitative Data for this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~673 - 678 nm | [1][2][5] |
| Emission Maximum (λem) | ~691 - 706 nm | [1][2][5] |
| Molar Extinction Coefficient (ε) | ~211,000 - 271,000 M⁻¹cm⁻¹ | [1][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.21 - 0.28 | [1][7] |
| Stokes Shift | ~18 - 28 nm | [2] |
Recommended Fluorescence Microscopy Settings
To achieve optimal signal-to-noise ratios when imaging Sulfo-Cyanine5.5, it is crucial to use appropriate laser lines and filter sets that align with its spectral properties.
Table 2: Recommended Microscopy Configuration for Sulfo-Cyanine5.5
| Component | Recommended Specification |
| Excitation Source | 633 nm, 635 nm, 640 nm, or 647 nm laser line |
| Excitation Filter | Bandpass filter centered around 635-675 nm |
| Dichroic Mirror | Cut-on wavelength of ~685 nm |
| Emission Filter | Bandpass filter centered around 696-736 nm |
| Detector | A CCD camera or confocal detector sensitive to the far-red/NIR region |
Experimental Protocols
Protocol 1: Antibody Conjugation with Sulfo-Cyanine5.5
This protocol describes the conjugation of this compound to an antibody via a crosslinker that results in an amine-reactive NHS ester. This is a common method for creating fluorescently labeled antibodies for immunofluorescence.
Materials:
-
This compound
-
Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS)
-
NHS ester crosslinker (e.g., DSS, BS3)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody:
-
Prepare the Sulfo-Cyanine5.5 NHS Ester:
-
This protocol assumes the user will first create an NHS ester from the this compound using a suitable crosslinker. Alternatively, a commercially available Sulfo-Cyanine5.5 NHS ester can be used.
-
Dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution while gently vortexing. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio should be determined empirically.[6]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~675 nm.
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots with a cryoprotectant (e.g., glycerol) for long-term storage.
-
Caption: Workflow for conjugating Sulfo-Cyanine5.5 to an antibody.
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a Sulfo-Cyanine5.5-conjugated antibody for staining fixed and permeabilized cells.
Materials:
-
Sulfo-Cyanine5.5-conjugated antibody
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Mounting Medium with antifade reagent
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]
-
-
Primary and Secondary Antibody Incubation (for indirect immunofluorescence):
-
Incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Sulfo-Cyanine5.5-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate settings for Sulfo-Cyanine5.5 (see Table 2).
-
References
Sulfo-Cyanine5.5 Amine-Reactive Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) NHS ester for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. Sulfo-Cy5.5 is a water-soluble, far-red fluorescent dye ideal for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.
Introduction
N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules containing primary amines. The NHS ester reacts with the nucleophilic amine to form a stable amide bond. Sulfo-Cyanine5.5 NHS ester is a sulfonated version of the Cy5.5 dye, which confers high water solubility, eliminating the need for organic co-solvents that can be detrimental to sensitive proteins. This property makes it an excellent choice for labeling antibodies and other proteins in aqueous environments. The reaction is pH-dependent, with optimal labeling achieved in the pH range of 8.3-8.5.
Reaction Principle
The reaction between Sulfo-Cyanine5.5 NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Chemical reaction of Sulfo-Cyanine5.5 NHS ester with a primary amine.
Quantitative Data Summary
The following table summarizes key quantitative data for Sulfo-Cyanine5.5 NHS ester and its conjugation reactions.
| Parameter | Value | Reference |
| Spectral Properties | ||
| Excitation Maximum (λex) | ~675 nm | |
| Emission Maximum (λem) | ~694 nm | |
| Molar Extinction Coefficient (ε) | ~235,000 cm⁻¹M⁻¹ | |
| Reaction Conditions | ||
| Optimal pH Range | 8.3 - 8.5 | |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate (B84403) | |
| Reaction Time | 30-60 minutes at room temperature or overnight at 4°C | |
| Recommended Molar Excess | ||
| Proteins (general) | 5- to 20-fold molar excess of dye over protein | |
| Antibodies (for optimal DOL) | 5:1 to 20:1 (dye:antibody) | |
| Storage and Stability | ||
| Sulfo-Cy5.5 NHS ester (solid) | -20°C, desiccated and protected from light (stable for at least 1 year) | |
| Reconstituted NHS ester in DMSO | -20°C for up to 2 weeks | |
| Labeled Conjugate | 4°C for short-term, -20°C or -80°C for long-term |
Experimental Protocols
Protocol 1: General Labeling of Proteins with Sulfo-Cyanine5.5 NHS Ester
This protocol provides a general procedure for labeling proteins with Sulfo-Cyanine5.5 NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
Sulfo-Cyanine5.5 NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction. If necessary, perform buffer exchange into the Reaction Buffer.
-
-
Prepare the Sulfo-Cy5.5 NHS Ester Stock Solution:
-
Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10:1 to 20:1 molar ratio of dye to protein is a good starting point for antibodies).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Alternatively, the reaction can be incubated overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the colored fractions containing the labeled protein.
-
Alternatively, dialysis can be used for purification.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~675 nm (the absorbance maximum of Sulfo-Cy5.5). The optimal DOL for most antibodies is between 2 and 10.
**Calculation of Degree
-
Enzymatic Labeling of Proteins with Sulfo-Cyanine5.5 Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Enzymatic labeling methods offer significant advantages over traditional chemical conjugation techniques, providing site-specific modification under mild reaction conditions, which helps to preserve the protein's structure and function. This document provides detailed protocols for the enzymatic labeling of proteins with Sulfo-Cyanine5.5 amine, a bright and water-soluble near-infrared (NIR) dye, using two powerful enzymatic approaches: transglutaminase-mediated and sortase-mediated ligation.
Sulfo-Cyanine5.5 is ideal for a range of applications, from in vitro cellular imaging to in vivo studies, due to its high aqueous solubility, strong absorption, and high fluorescence quantum yield in the NIR spectrum, which minimizes background autofluorescence from biological tissues.[1][2][3][4][5] The amine-reactive nature of this compound makes it a versatile tool for enzymatic labeling.
These application notes provide detailed experimental protocols, quantitative data on labeling efficiency and protein recovery, and guidelines for the application of Sulfo-Cyanine5.5 labeled proteins in imaging.
Data Presentation
Table 1: Transglutaminase-Mediated Labeling of a Model Protein (e.g., 25 kDa) with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 1 mg/mL (40 µM) | 2 mg/mL (80 µM) | 5 mg/mL (200 µM) |
| This compound Concentration | 400 µM (10-fold excess) | 800 µM (10-fold excess) | 2 mM (10-fold excess) |
| Microbial Transglutaminase (MTG) | 10 U/mL | 20 U/mL | 20 U/mL |
| Reaction Time | 2 hours | 2 hours | 1 hour |
| Temperature | 37°C | 37°C | 37°C |
| Labeling Efficiency (%) | ~70% | ~80% | ~75% |
| Protein Recovery (%) | >90% | >90% | >85% |
Table 2: Sortase A-Mediated Labeling of a LPETG-tagged Model Protein (e.g., 50 kDa) with (Gly)₃-Sulfo-Cyanine5.5
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LPETG-Protein Concentration | 50 µM | 100 µM | 100 µM |
| (Gly)₃-Sulfo-Cyanine5.5 Concentration | 250 µM (5-fold excess) | 500 µM (5-fold excess) | 1 mM (10-fold excess) |
| Sortase A (SaSrtA) Concentration | 10 µM | 20 µM | 20 µM |
| Reaction Time | 1 hour | 2 hours | 2 hours |
| Temperature | 25°C | 37°C | 37°C |
| Labeling Efficiency (%) | >90%[6][7] | >95%[6][7] | >95%[6][7] |
| Protein Recovery (%) | >95%[8] | >95%[8] | >90%[8] |
Table 3: In Vivo Imaging Performance of a Sulfo-Cyanine5.5-labeled Antibody
| Parameter | Tumor Tissue | Muscle Tissue (Background) |
| Signal Intensity (photons/s/cm²/sr) | 1.5 x 10⁸ | 2.0 x 10⁷ |
| Signal-to-Noise Ratio (SNR) | 7.5 | - |
| Tumor-to-Background Ratio (TBR) | 7.5 | - |
Note: The data presented in these tables are representative values compiled from various sources and may vary depending on the specific protein, reagents, and experimental conditions.
Experimental Protocols
Protocol 1: Transglutaminase-Mediated Labeling of a Protein with this compound
This protocol describes the labeling of a protein containing accessible glutamine residues with this compound using microbial transglutaminase (MTG).
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., Tris-free buffer)
-
This compound
-
Microbial Transglutaminase (MTG)
-
Reaction Buffer: 50 mM MOPS, pH 7.0, containing 5 mM CaCl₂
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography or affinity chromatography)
Procedure:
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Dye Preparation: Dissolve this compound in the Reaction Buffer to a final concentration that is in 10- to 20-fold molar excess to the protein.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the protein solution and the this compound solution. b. Add MTG to a final concentration of 10-20 U/mL. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20 mM Tris to stop the enzymatic reaction.
-
Purification: Remove the unreacted dye and the enzyme from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., Sephadex G-25) or affinity chromatography if the protein has a tag.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-Cyanine5.5). b. Confirm the integrity of the labeled protein by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight.
Protocol 2: Sortase A-Mediated Labeling of a Protein with this compound
This protocol requires the protein of interest to be engineered with a C-terminal LPXTG recognition motif. The this compound needs to be functionalized with an N-terminal triglycine (B1329560) ((Gly)₃) peptide.
Materials:
-
LPETG-tagged protein of interest
-
(Gly)₃-Sulfo-Cyanine5.5 amine
-
Sortase A (SaSrtA), pentamutant for higher activity is recommended
-
Sortase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂
-
Purification system (e.g., Ni-NTA affinity chromatography if the protein has a His-tag)
Procedure:
-
Protein and Peptide Preparation: a. Prepare the LPETG-tagged protein at a concentration of 50-100 µM in the Sortase Reaction Buffer. b. Prepare the (Gly)₃-Sulfo-Cyanine5.5 amine at a 5- to 10-fold molar excess to the protein in the same buffer.
-
Labeling Reaction: a. Combine the LPETG-tagged protein and the (Gly)₃-Sulfo-Cyanine5.5 amine in a reaction tube. b. Add Sortase A to a final concentration of 10-20 µM. c. Incubate the reaction at 25-37°C for 1-2 hours.[9][10][11] The reaction can be extended to increase yield.[6][12]
-
Purification: a. If the LPETG-tagged protein also contains a His-tag C-terminal to the LPXTG motif, the unreacted protein and the His-tagged Sortase A can be removed by Ni-NTA affinity chromatography. The labeled protein will be in the flow-through. b. Alternatively, size-exclusion chromatography can be used to separate the labeled protein from the enzyme and excess peptide-dye conjugate.
-
Characterization: a. Analyze the labeling efficiency by SDS-PAGE. The labeled protein will have a slightly higher molecular weight and will be fluorescent. b. Confirm the identity and purity of the labeled protein by mass spectrometry.
Application: In Vitro and In Vivo Imaging of EGFR-Expressing Cancer Cells
This section describes the use of a Sulfo-Cyanine5.5 labeled anti-EGFR antibody for targeted imaging of cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR).
Protocol 3: In Vitro Fluorescence Imaging of A431 Cells
Materials:
-
Sulfo-Cyanine5.5 labeled anti-EGFR antibody
-
A431 cells (high EGFR expression) and a control cell line (low EGFR expression)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture A431 and control cells on glass-bottom dishes or chamber slides until they reach 70-80% confluency.
-
Labeling: a. Dilute the Sulfo-Cyanine5.5-anti-EGFR antibody in cell culture medium to a final concentration of 5-10 µg/mL. b. Incubate the cells with the antibody solution for 1 hour at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Fixing and Staining: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells twice with PBS. c. Stain the nuclei with DAPI for 5 minutes. d. Wash the cells twice with PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (Ex/Em: ~358/461 nm) and Sulfo-Cyanine5.5 (Ex/Em: ~675/694 nm).
Protocol 4: In Vivo Near-Infrared (NIR) Fluorescence Imaging in a Mouse Xenograft Model
Materials:
-
Sulfo-Cyanine5.5 labeled anti-EGFR antibody
-
Tumor-bearing mice (e.g., nude mice with A431 xenografts)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Inject 10-20 µg of the Sulfo-Cyanine5.5-anti-EGFR antibody in 100 µL of sterile PBS intravenously via the tail vein.
-
Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) using an in vivo imaging system. b. Use appropriate excitation and emission filters for Cy5.5 (e.g., Ex: 640 nm, Em: 700 nm long pass).
-
Data Analysis: a. Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle) to quantify the fluorescence intensity. b. Calculate the tumor-to-background ratio (TBR) to assess the specific targeting of the antibody.
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the labeled antibody.
Mandatory Visualizations
Caption: Enzymatic labeling workflows for protein conjugation with this compound.
Caption: Simplified EGFR signaling pathway and the targeting mechanism of a Cy5.5-labeled anti-EGFR antibody.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Site-specific C-terminal internal loop labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Sulfo-Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a highly water-soluble, far-red fluorescent dye widely employed in biomedical research and in vivo imaging.[1][2][] Its exceptional brightness, photostability, and hydrophilicity make it an ideal candidate for labeling a diverse range of biomolecules, including proteins, antibodies, and nucleic acids.[1][4] The presence of four sulfonate groups renders the dye highly soluble in aqueous environments, mitigating the aggregation issues often associated with hydrophobic cyanine (B1664457) dyes.[2][] This document provides detailed protocols for the bioconjugation of Sulfo-Cyanine5.5 amine, focusing on the coupling of its primary aliphatic amine to carboxyl groups on target biomolecules.
The primary amine group on this compound is separated from the fluorophore by a linker, which facilitates its conjugation to electrophiles such as activated esters.[2] A common and effective method for conjugating an amine-containing dye to a carboxyl-containing biomolecule is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[5] This two-step process activates the carboxyl groups on the biomolecule to form a more stable Sulfo-NHS ester intermediate, which then readily reacts with the primary amine of Sulfo-Cyanine5.5 to form a stable amide bond.[5][6]
Spectral and Physicochemical Properties
A comprehensive understanding of the spectral and physicochemical properties of Sulfo-Cyanine5.5 is crucial for successful bioconjugation and subsequent applications.
| Property | Value | Reference |
| Maximum Excitation (λmax) | ~673-678 nm | [1][][7] |
| Maximum Emission (λem) | ~691-706 nm | [1][][7] |
| Extinction Coefficient | ~235,000 - 250,000 M⁻¹cm⁻¹ | [][7] |
| Quantum Yield (Φ) | ~0.18 | [] |
| Molecular Weight | ~1077.41 Da (as dipotassium (B57713) salt) | [7] |
| Solubility | High in water, DMF, and DMSO | [2][7] |
Bioconjugation Protocols
The following protocols detail the conjugation of this compound to proteins and oligonucleotides containing accessible carboxyl groups.
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to Proteins
This protocol is designed for labeling proteins, such as antibodies, with this compound. The two-step approach minimizes protein cross-linking.[6]
Materials:
-
Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES or HEPES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0[8]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine (B1172632), pH 8.5[9]
-
Purification column (e.g., Sephadex G-25)[10]
-
Anhydrous DMSO or DMF
Experimental Workflow:
Caption: Workflow for two-step EDC/Sulfo-NHS protein conjugation.
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (like Tris) or carboxylates, it must be dialyzed against the Activation Buffer.
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[8]
-
-
Removal of Excess Activation Reagents (Optional but Recommended): To prevent side reactions with the amine on Sulfo-Cy5.5, it is advisable to remove excess EDC and Sulfo-NHS. This can be achieved by passing the activated protein solution through a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
-
Conjugation Reaction:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately add the activated protein (or the desalted activated protein) to the this compound solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM or hydroxylamine to 10 mM) and incubate for 30-60 minutes at room temperature to stop the reaction.[9]
-
Purification of the Conjugate: Remove unconjugated dye and other reaction components by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS. Collect the colored fractions corresponding to the labeled protein.
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), also known as the dye-to-protein ratio. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~675 nm (for Sulfo-Cy5.5).
-
The formula for calculating DOL is: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (CF_280 = A_280_dye / A_max_dye). For Sulfo-Cy5.5, this is approximately 0.11.[7]
-
-
An optimal DOL for most antibodies is typically between 2 and 10.[10]
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound
This protocol is not the primary application for this compound but is provided for completeness. It requires the oligonucleotide to possess a carboxyl modification.
Materials:
-
Carboxyl-modified oligonucleotide
-
This compound
-
EDC and Sulfo-NHS
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5
-
Purification method (e.g., HPLC or gel electrophoresis)
Experimental Workflow:
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sulfo-Cyanine 5.5 amine (A270282) | Antibodies.com [antibodies.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Labeling DNA Probes with Sulfo-Cyanine5.5 Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fluorescent labeling of DNA probes using Sulfo-Cyanine5.5, a bright and photostable near-infrared (NIR) dye. The high water solubility and minimal background fluorescence in the NIR spectrum make Sulfo-Cyanine5.5 an excellent choice for a variety of applications, including fluorescence microscopy, in vivo imaging, and nucleic acid blot hybridization.[1][2][3]
Introduction to Sulfo-Cyanine5.5
Sulfo-Cyanine5.5 is a water-soluble cyanine (B1664457) dye characterized by its far-red to near-infrared fluorescence.[1][2] Its key features include high photostability, a high quantum yield, and strong NIR fluorescence, which allows for deep tissue penetration and minimal interference from biological autofluorescence.[1][2][3] The presence of sulfonate groups enhances its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1]
The primary amine group on Sulfo-Cyanine5.5 amine allows for its conjugation to various electrophiles, such as activated esters.[4][5] This reactivity is central to its application in labeling DNA probes.
Core Applications
DNA probes labeled with Sulfo-Cyanine5.5 are utilized in a range of bioanalytical assays:
-
Fluorescence Microscopy: Enables high-contrast imaging of cellular and subcellular structures.[1]
-
In Vivo Imaging: The NIR fluorescence is ideal for deep tissue imaging with reduced background noise.[1]
-
Nucleic Acid Hybridization: Used in techniques like Southern and Northern blotting to detect specific DNA or RNA sequences.[2][3]
-
Flow Cytometry: Provides distinct signals for cell sorting and analysis.[1]
-
Molecular Probes: Employed in assays to study molecular interactions.[1]
Quantitative Data
The spectral and photophysical properties of Sulfo-Cyanine5.5 are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λmax) | ~675 nm | [1] |
| Maximum Emission Wavelength (λem) | ~694 nm | [1] |
| Stokes Shift | ~19 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~1079.42 g/mol | [1] |
Experimental Protocols
The recommended method for labeling DNA probes with cyanine dyes involves a two-step process:
-
Enzymatic Incorporation of an Amine-Modified Nucleotide: An amine-modified deoxynucleotide triphosphate (e.g., 5-(3-aminoallyl)-dUTP) is incorporated into the DNA probe via enzymatic methods such as PCR, nick translation, or reverse transcription.
-
Chemical Labeling with an Amine-Reactive Dye: The incorporated primary amine groups on the DNA probe are then chemically coupled with an amine-reactive derivative of Sulfo-Cyanine5.5 (e.g., Sulfo-Cyanine5.5 NHS ester).
Protocol 1: Enzymatic Incorporation of Aminoallyl-dUTP into a DNA Probe by PCR
This protocol describes the generation of an amine-modified DNA probe using PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
5-(3-aminoallyl)-dUTP (aa-dUTP)
-
Taq DNA polymerase and reaction buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Prepare the PCR Reaction Mixture: In a PCR tube, combine the following components. The ratio of aa-dUTP to dTTP can be adjusted to control the density of amine modification. A common starting ratio is 2:1 to 3:1 (aa-dUTP:dTTP).
-
DNA Template: 1-10 ng
-
Forward Primer: 0.5 µM
-
Reverse Primer: 0.5 µM
-
dNTP Mix (without dTTP): 200 µM each
-
dTTP: 50 µM
-
aminoallyl-dUTP: 150 µM
-
Taq DNA Polymerase: 1-2.5 units
-
10x PCR Buffer: 1x final concentration
-
Nuclease-free water: to final volume
-
-
Perform PCR: Use a standard thermal cycling program appropriate for the primers and template.
-
Purify the Amine-Modified DNA: Purify the PCR product using a DNA purification kit to remove unincorporated nucleotides, primers, and enzymes. Elute the purified DNA in a low-amine buffer such as water or TE buffer (pH 8.0).
-
Quantify the DNA: Measure the concentration of the purified amine-modified DNA using a spectrophotometer.
Protocol 2: Labeling of Amine-Modified DNA with Sulfo-Cyanine5.5 NHS Ester
This protocol details the chemical conjugation of the amine-modified DNA probe with an amine-reactive Sulfo-Cyanine5.5 dye.
Materials:
-
Amine-modified DNA probe
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate (B1201080) buffer, pH 8.5-9.0
-
DNA purification column or kit
Procedure:
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the Labeling Reaction:
-
In a microcentrifuge tube, dissolve the purified amine-modified DNA in the 0.1 M sodium bicarbonate or borate buffer. The DNA concentration should ideally be 1-5 mg/mL.
-
Add the Sulfo-Cyanine5.5 NHS ester stock solution to the DNA solution. A molar ratio of dye to DNA of 10:1 to 20:1 is a good starting point.
-
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with occasional gentle mixing.
-
Purify the Labeled Probe: Remove the unreacted dye by purifying the labeled DNA probe using a DNA purification column, gel filtration, or ethanol (B145695) precipitation.
-
Determine the Degree of Labeling (DOL): The DOL, which is the number of dye molecules per DNA molecule, can be determined spectrophotometrically by measuring the absorbance at 260 nm (for DNA) and at the maximum absorbance of the dye (~675 nm for Sulfo-Cyanine5.5).
The concentration of the DNA can be calculated using the following formula:
DNA concentration (M) = (A260 - (A675 * CF260)) / ε260
Where:
-
A260 and A675 are the absorbances at 260 nm and 675 nm, respectively.
-
CF260 is the correction factor for the dye's absorbance at 260 nm (provided by the dye manufacturer).
-
ε260 is the molar extinction coefficient of the DNA.
The concentration of the dye is calculated as:
Dye concentration (M) = A675 / ε675
Where:
-
ε675 is the molar extinction coefficient of Sulfo-Cyanine5.5.
The Degree of Labeling is then:
DOL = Dye concentration (M) / DNA concentration (M)
Visualizations
Experimental Workflow for DNA Probe Labeling
Caption: Workflow for labeling DNA probes.
Chemical Reaction Schematic
Caption: Amine-NHS ester conjugation reaction.
References
- 1. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. Development of fluorescence-based nucleic acid blot hybridization method using Cy5.5 labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. | Semantic Scholar [semanticscholar.org]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Sulfo-Cyanine5.5 Amine Labeling Efficiency
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the amine labeling of biomolecules with Sulfo-Cyanine5.5 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Sulfo-Cyanine5.5 NHS ester labeling?
The optimal pH for the reaction between a Sulfo-Cyanine5.5 NHS ester and a primary amine on a biomolecule is between 8.3 and 8.5.[1][2][3] At a lower pH, the amine group is protonated, making it a poor nucleophile and thus unreactive with the NHS ester.[1][2][3] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester accelerates, which reduces the amount of dye available to react with the target molecule, leading to lower labeling efficiency.[1][2][3]
Q2: Which buffers should I use for the labeling reaction?
It is critical to use an amine-free buffer to avoid competition with the target biomolecule for the Sulfo-Cyanine5.5 NHS ester.[2][4] Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, or borate (B1201080) buffer.[1][2] While Tris-based buffers contain a primary amine, they are sometimes used, but are generally not recommended as they can still react with the NHS ester, albeit at a lower rate.[1][2]
Q3: My protein has precipitated after labeling. What could be the cause?
Protein precipitation following labeling can be a result of over-labeling.[4] The addition of too many large, hydrophobic dye molecules can alter the protein's solubility. To mitigate this, you can try reducing the molar excess of the Sulfo-Cyanine5.5 NHS ester in the reaction.
Q4: How should I store my Sulfo-Cyanine5.5 NHS ester?
Proper storage is crucial for maintaining the reactivity of the dye. Sulfo-Cyanine5.5 NHS ester should be stored at -20°C in the dark and protected from moisture (desiccated).[5] When stored correctly, it can be stable for up to 12 months.[5] Once dissolved in an anhydrous solvent like DMSO or DMF, the stock solution can be stored for 1-2 months at -20°C.[1][3] It is recommended to aliquot the dye solution to avoid repeated freeze-thaw cycles. Aqueous solutions of the NHS ester should be used immediately.[1]
Q5: What are the ideal concentrations for my protein and the dye?
For efficient labeling, a protein concentration of at least 2 mg/mL is recommended, with optimal concentrations ranging from 2-10 mg/mL.[4][6][7] Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction of the NHS ester.[4] A molar excess of the NHS ester is typically used, with a common starting point being a 10:1 molar ratio of dye to protein.[6][8] However, the optimal ratio may need to be determined empirically for each specific protein and desired degree of labeling.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common problems leading to low labeling efficiency.
Problem: Low or No Fluorescence Signal After Labeling
This is one of the most frequent issues and can stem from several factors throughout the experimental workflow.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Reaction pH | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[1][2] |
| Inappropriate Buffer Composition | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[2][4] If necessary, dialyze or buffer exchange your protein into a recommended buffer like PBS, sodium bicarbonate, or borate buffer.[6] |
| Inactive Dye | Use a fresh vial of Sulfo-Cyanine5.5 NHS ester or one that has been stored correctly. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[3][9] Avoid repeated freeze-thaw cycles of the stock solution.[6] |
| Low Protein or Dye Concentration | Increase the concentration of your protein to at least 2 mg/mL.[4][6][7] You can also try increasing the molar excess of the Sulfo-Cyanine5.5 NHS ester.[4] |
| Insufficient Incubation Time or Temperature | Incubate the reaction for at least 1 hour at room temperature.[10] For potentially less reactive proteins, you can extend the incubation time to 4 hours at room temperature or overnight at 4°C.[2][4] |
| Presence of Competing Nucleophiles | Ensure your protein solution is free from contaminants containing primary amines, such as sodium azide (B81097) in high concentrations.[11] |
| Inaccessible Amine Groups on the Protein | The primary amines (N-terminus and lysine (B10760008) residues) on your protein may be sterically hindered.[4] While difficult to address directly, ensuring your protein is properly folded is crucial. |
Experimental Protocols
General Protocol for Sulfo-Cyanine5.5 Amine Labeling
This protocol provides a starting point for labeling proteins with Sulfo-Cyanine5.5 NHS ester. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting molar excess is 10:1 (dye:protein).[6]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10] Alternatively, incubate for 4 hours at room temperature or overnight at 4°C.[2][4]
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[2]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cyanine5.5 (~675 nm).
-
Calculate the DOL using the Beer-Lambert law and accounting for the dye's contribution to the absorbance at 280 nm.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Sulfo-Cyanine5.5 Amine Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Sulfo-Cyanine5.5 amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Sulfo-Cyanine5.5 NHS ester to a primary amine?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a starting point for optimal efficiency.[2][3][4][5] The reaction is highly pH-dependent; at lower pH, the primary amine is protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired amine reaction.[2][3][4][5]
Q2: Which buffers are recommended for this conjugation reaction?
Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2 to 8.5.[1][2][3] A 0.1 M sodium bicarbonate or sodium phosphate buffer is a common choice.[4][5]
Q3: What buffers should I avoid?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[2][6] However, these buffers are useful for quenching the reaction.[1][2][7]
Q4: How should I prepare and store the Sulfo-Cyanine5.5 NHS ester?
Sulfo-Cyanine5.5 NHS ester should be stored at -20°C, desiccated, and protected from light.[] It is recommended to prepare the dye stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to minimize hydrolysis.[2][3][6][9] The stock solution can be stored at -20°C for a limited time, but repeated freeze-thaw cycles should be avoided.[3][9]
Q5: What is a typical molar ratio of dye to protein for the conjugation reaction?
A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[4] The optimal molar ratio can vary depending on the protein and the desired degree of labeling, so it is often recommended to perform small-scale pilot reactions with varying ratios.[3][9]
Q6: How can I stop the conjugation reaction?
To stop the reaction, a quenching reagent containing a primary amine can be added to consume any unreacted NHS ester.[7][10] Common quenching agents include Tris or glycine, typically added to a final concentration of 20-50 mM.[10][11]
Q7: How do I purify the Sulfo-Cyanine5.5-protein conjugate?
After the reaction, it is crucial to remove unreacted dye and byproducts. Common purification methods include size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis against an appropriate buffer.[6][10][9][12]
Q8: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, can be determined using spectrophotometry.[12] This involves measuring the absorbance of the purified conjugate at the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the Sulfo-Cyanine5.5 dye (around 675 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | NHS Ester Hydrolysis: The NHS ester is sensitive to moisture and will hydrolyze, rendering it inactive.[1][3][4] | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[3] Store the solid NHS ester in a desiccated container at -20°C.[10] |
| Suboptimal pH: The reaction is highly pH-dependent. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[2][3][15] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2][3] A pH of 8.3-8.5 is often ideal.[2][3][4][5] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester.[2][6] | Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[1][2][3] If necessary, perform a buffer exchange on your protein sample before conjugation.[3] | |
| Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[6][15] | For optimal labeling, it is recommended that the final protein concentration be in the range of 2-10 mg/mL.[6] | |
| Protein Aggregation | High Degree of Labeling: Excessive labeling can alter the protein's properties and lead to aggregation. | Optimize the molar ratio of the NHS ester to your protein by performing pilot reactions with varying ratios to find the optimal condition.[3] |
| Buffer Conditions: The buffer may not be optimal for your specific protein's stability. | Ensure the buffer conditions are suitable for your protein's stability throughout the conjugation and purification process. | |
| Inconsistent Results | Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2] |
| Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2] | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[2] |
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [1] |
| 8.6 | 4 | 10 minutes | [1] |
| 8.0 | Room Temperature | 210 minutes | [4] |
| 8.5 | Room Temperature | 180 minutes | [4] |
| 9.0 | Room Temperature | 125 minutes | [4] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Reference |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | [1][2][3][4][5] |
| Protein Concentration | 2 - 10 mg/mL | [6] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | [4][9] |
| Reaction Temperature | Room Temperature or 4°C | [1][5] |
| Reaction Time | 30 minutes to 2 hours at RT, or overnight at 4°C | [3][5] |
| Quenching Agent Conc. | 20 - 50 mM (Tris or Glycine) | [10][11] |
Experimental Protocols
General Protocol for Protein Labeling with Sulfo-Cyanine5.5 NHS Ester
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5][10]
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous DMSO or DMF[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[6][10]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[6] If necessary, perform a buffer exchange. The pH of the protein solution should be adjusted to 8.3-8.5.[5][6]
-
Prepare the Dye Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO or DMF to make a 10 mM stock solution.[6][9]
-
Run Conjugation Reaction: Add the calculated volume of the dye stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 dye to protein).[9] Gently mix and incubate at room temperature for 1-2 hours or overnight at 4°C.[4][5]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[10][11] Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis.[6][10][12]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~675 nm to calculate the DOL.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blog.truegeometry.com [blog.truegeometry.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. spectra.arizona.edu [spectra.arizona.edu]
- 15. benchchem.com [benchchem.com]
Reducing high background fluorescence with Sulfo-Cyanine5.5 amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence when using Sulfo-Cyanine5.5 amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, far-red fluorescent dye.[1][2] Its key features include high hydrophilicity due to the presence of four sulfonate groups, a large extinction coefficient, and bright fluorescence, making it an excellent label for far-red and near-infrared (NIR) applications.[2][3][4][] The primary aliphatic amine group allows it to be easily coupled to various electrophiles, such as activated esters.[2][3][4] Common applications include fluorescence microscopy, in vivo imaging, flow cytometry, and the labeling of proteins, antibodies, and nucleic acids.[1]
Q2: What are the spectral properties of Sulfo-Cyanine5.5?
The spectral properties of Sulfo-Cyanine5.5 make it suitable for applications where minimizing background autofluorescence is critical.
| Property | Value |
| Excitation Maximum | ~673-675 nm[1][2] |
| Emission Maximum | ~691-694 nm[1][2] |
| Extinction Coefficient | ~235,000 M⁻¹cm⁻¹[2] |
| Solubility | Good in water, DMF, and DMSO[2] |
Q3: What are the common causes of high background fluorescence in immunofluorescence?
High background fluorescence in immunofluorescence experiments can stem from several sources, broadly categorized as issues with the sample itself, problems with the staining protocol, or non-specific binding of reagents.[6]
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, or extracellular matrix components like collagen and elastin (B1584352) can contribute to background noise.[6] Fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or amplify autofluorescence.[6]
-
Non-Specific Binding: This occurs when the fluorescently labeled antibody or dye binds to unintended targets within the sample.[6] This can be caused by hydrophobic and ionic interactions, Fc receptor binding on certain cell types, or dye-specific binding.[6]
-
Suboptimal Staining Protocol: Several factors in the experimental workflow can lead to high background, including inadequate blocking, incorrect antibody concentrations (too high), and insufficient washing.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that can lead to high background fluorescence when using this compound and provides systematic steps to resolve them.
Issue 1: High Background Across the Entire Sample
This is often indicative of a systemic issue with the staining protocol or reagents.
Troubleshooting Workflow for High Background
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 5.5 amine (A270282) | Antibodies.com [antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
Sulfo-Cyanine5.5 amine photostability and how to improve it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfo-Cyanine5.5 amine, focusing on photostability and strategies for its improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary spectral properties?
This compound is a water-soluble, far-red fluorescent dye known for its high brightness and photostability, making it suitable for a wide range of biomedical research applications, including in vivo imaging.[1][2][3] Its key characteristics are the presence of four sulfonate groups, which enhance hydrophilicity, and a primary amine group available for conjugation to biomolecules.[2][3]
Table 1: Spectral Properties of Sulfo-Cyanine5.5
| Property | Value |
|---|---|
| Maximum Excitation (λex) | ~675 nm[1][4][5] |
| Maximum Emission (λem) | ~694 nm[1][4][5] |
| Extinction Coefficient | ~235,000 M-1cm-1[5] |
| Stokes Shift | ~19 nm[1] |
Q2: What is photobleaching and why is it a concern for Sulfo-Cyanine5.5?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can limit the duration of imaging experiments and affect the quality of quantitative data. The primary mechanism involves the fluorophore entering a long-lived triplet state after excitation. This triplet state can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which then attack and destroy the dye molecule.[6][7]
Q3: What factors contribute to the photobleaching of cyanine (B1664457) dyes?
Several factors can accelerate photobleaching:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited and, consequently, the rate of photodegradation.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of ROS.[7]
-
Chemical Environment: The presence of certain chemicals can either enhance or reduce photostability. For example, some antifade reagents can quench fluorescence if they are incompatible with cyanine dyes.[8]
-
Photoconversion: Some cyanine dyes, including Cyanine5.5, can undergo photo-induced conversion to a blue-shifted species (e.g., a Cy3-like product), which can be a source of experimental artifacts in multi-channel imaging.[9][10][11]
Q4: How can I improve the photostability of my Sulfo-Cyanine5.5 conjugate during imaging?
Improving photostability involves a multi-faceted approach:
-
Use Antifade Reagents: Incorporating a commercial or self-made antifade mounting medium or imaging buffer is the most common strategy. These reagents typically work by scavenging ROS.
-
Add Triplet State Quenchers: Compounds like Trolox, cyclooctatetraene (B1213319) (COT), or L-ascorbic acid can depopulate the reactive triplet state, thus preventing ROS formation.[7][12][13]
-
Optimize Imaging Parameters: Use the lowest laser power necessary to obtain a good signal, minimize exposure times, and use a highly sensitive detector.
-
Encapsulation: For specialized applications, encapsulating the dye within nanoparticles (e.g., silica) or through supramolecular containment with cyclodextrins can physically shield it from oxygen and improve stability.[6][14][15]
Q5: How should I properly store and handle this compound?
Proper storage is critical to maintaining the dye's performance.
-
Unreconstituted Dye: Store the solid dye desiccated and protected from light at -20°C.[2]
-
Reconstituted Dye: After reconstituting in an anhydrous solvent like DMSO, it is best to create single-use aliquots and store them at -20°C or -80°C to prolong stability.[16] It is crucial to minimize the dye's exposure to moisture, as this can degrade its reactivity and performance over time.[16][17] Always protect dye solutions from prolonged exposure to light.[2]
Troubleshooting Guide
Problem: My fluorescent signal fades very quickly during imaging.
| Possible Cause | Solution |
| High Photobleaching Rate | 1. Incorporate an antifade reagent: Use a commercially available mounting medium like ProLong Gold or SlowFade Diamond, which are generally compatible with cyanine dyes.[18][19] 2. Prepare an oxygen scavenging system (OSS): Add an OSS to your imaging buffer. See the protocol below. 3. Add triplet-state quenchers: Supplement your buffer with antioxidants like Trolox (a vitamin E analog) or L-ascorbic acid.[7] |
| Excessive Excitation Power | 1. Reduce laser power: Use the minimum intensity required for a clear image. 2. Decrease exposure time: Use shorter exposure times and, if necessary, average multiple frames to improve the signal-to-noise ratio. |
| Incompatible Mounting Medium | Some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), can react with and degrade cyanine dyes.[8] If you suspect this, switch to a PPD-free antifade reagent. |
Problem: I see unexpected fluorescence in a different channel (e.g., green/yellow).
| Possible Cause | Solution |
| Photoconversion of Cy5.5 | Cyanine5.5 can photoconvert into a blue-shifted species under illumination.[9][10] 1. Confirm the artifact: Image a control sample with only your Sulfo-Cyanine5.5 conjugate and check for signal in other channels after prolonged exposure. 2. Minimize light exposure: Use optimized imaging settings (low laser power, short exposure) to reduce the rate of photoconversion. 3. Use antifade reagents: An oxygen-depleted environment can sometimes reduce the rate of these photochemical reactions. |
Problem: My labeling efficiency is low.
| Possible Cause | Solution |
| Improper Storage/Handling | The amine-reactive functionality of related NHS-ester dyes is sensitive to moisture.[17] If your this compound has been improperly stored, its reactivity may be compromised. 1. Use fresh dye: Prepare new stock solutions from solid, properly stored dye. 2. Use anhydrous solvent: Ensure DMSO or other organic solvents are anhydrous. |
| Incorrect Buffer Composition | The labeling reaction buffer should have a pH of 8.5-9.0 and be free of primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, which compete with the target molecule for reaction with the dye.[20][21] 1. Check buffer pH: Adjust the pH of your protein solution accordingly. 2. Dialyze your sample: If your protein is in an incompatible buffer, dialyze it against a suitable buffer like PBS before labeling.[21] |
Key Experimental Protocols & Methodologies
Protocol 1: Preparation of an Antifade Imaging Buffer (Oxygen Scavenging System)
This protocol describes the preparation of a standard imaging buffer containing an oxygen scavenging system (OSS) and a reducing agent to enhance the photostability of cyanine dyes.
Materials:
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (or L-Ascorbic Acid)
-
Imaging Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Glucose Stock (20% w/v): Dissolve 2 g of D-glucose in 10 mL of imaging buffer.
-
Glucose Oxidase Stock (40 mg/mL): Dissolve 40 mg of glucose oxidase in 1 mL of imaging buffer. Store in aliquots at -20°C.
-
Catalase Stock (7 mg/mL): Dissolve 7 mg of catalase in 1 mL of imaging buffer. Store in aliquots at -20°C.
-
Trolox Stock (40 mM): Dissolve Trolox in 100% ethanol (B145695) to make a 40 mM stock solution. Store protected from light.
-
-
Prepare Final Imaging Buffer (prepare fresh before each experiment):
-
To 950 µL of your cell-containing sample in imaging buffer, add the following components in order, mixing gently after each addition:
-
50 µL of 20% Glucose stock (Final concentration: 1%)
-
1 µL of Glucose Oxidase stock (Final concentration: ~40 µg/mL)
-
1 µL of Catalase stock (Final concentration: ~7 µg/mL)
-
2.5 µL of 40 mM Trolox stock (Final concentration: 100 µM)
-
-
-
Incubate and Image:
-
Gently mix the final solution. The buffer is now ready for imaging. The enzymatic reaction will deplete oxygen from the solution, while Trolox acts as a triplet state quencher, significantly reducing photobleaching.[7]
-
Visualizations
Caption: The primary photobleaching pathway for cyanine dyes.
Caption: Key strategies to enhance the photostability of Sulfo-Cy5.5.
Caption: Workflow for assessing Sulfo-Cy5.5 photostability.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Enhanced brightness and photostability of cyanine dyes by supramolecular containment | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. biotium.com [biotium.com]
- 18. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 19. SlowFade Antifade Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Sulfo-Cyanine5.5 Amine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent and resolve issues related to the aggregation of Sulfo-Cyanine5.5 amine conjugates.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and conjugation of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reduced fluorescence intensity of the conjugate. | Dye aggregation (H-aggregation) leading to self-quenching.[1][2][3] | - Decrease the dye-to-protein ratio during conjugation.[4][5] - Ensure adequate mixing during the labeling reaction. - Purify the conjugate immediately after labeling to remove unconjugated dye.[6][7] - Use a buffer with a pH between 7.2 and 8.0 for labeling and storage.[8][9] |
| Visible precipitation or cloudiness in the conjugate solution. | - High dye-to-protein ratio causing hydrophobicity-driven aggregation. - High concentration of the conjugate.[1][10] - Presence of salts that promote aggregation.[1][2] | - Optimize the dye-to-protein molar ratio; start with a lower ratio (e.g., 5:1) and titrate up.[4][5] - If high concentrations are necessary, consider adding stabilizing agents like non-ionic surfactants (e.g., Tween-20) at a low concentration (e.g., 0.01-0.05%). - Perform dialysis or use a desalting column to reduce the salt concentration in the final conjugate solution.[11] |
| Blue-shift in the absorbance spectrum of the conjugate. | Formation of H-aggregates, which characteristically absorb at shorter wavelengths than the monomeric dye.[1][2][12] | - Confirm aggregation using UV-Vis spectroscopy. - Follow the solutions for reducing aggregation mentioned above, such as optimizing the dye/protein ratio and controlling buffer conditions. |
| Inconsistent results between experiments. | - Variability in buffer preparation (pH, salt concentration). - Freeze-thaw cycles of the dye or conjugate stock solutions.[4] - Exposure to light.[13][14][15] | - Use freshly prepared buffers and verify the pH before each experiment. - Aliquot dye and conjugate stock solutions to avoid repeated freeze-thaw cycles. - Store dye and conjugates protected from light at -20°C.[13][14][15] |
Frequently Asked Questions (FAQs)
1. What is this compound and why does it aggregate?
This compound is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules.[16][17] Like other cyanine (B1664457) dyes, it has a planar aromatic structure that can lead to aggregation in aqueous solutions through non-covalent interactions like van der Waals forces and π-π stacking.[18] This aggregation is often concentration-dependent and can be influenced by factors like buffer composition and the properties of the molecule it is conjugated to.[1][10] The "sulfo" groups enhance water solubility and help reduce aggregation compared to non-sulfonated cyanines.[11][12][]
2. How can I detect aggregation of my this compound conjugate?
The primary method for detecting aggregation is UV-Visible spectroscopy. Monomeric Sulfo-Cyanine5.5 has a characteristic absorption maximum around 675 nm.[16] Upon aggregation, particularly the formation of H-aggregates, a blue-shift in the absorption maximum is observed, often appearing as a shoulder or a distinct peak at a shorter wavelength (around 600 nm).[2] A decrease in the ratio of the absorbance at the monomer peak to the aggregate peak indicates increased aggregation.
3. What is the optimal buffer for conjugating and storing this compound?
For NHS ester-based conjugation to primary amines on proteins, a buffer with a pH of 8.0-9.0 is recommended to facilitate the reaction.[4] However, cyanine dyes can be less stable at very high pH.[9] A common compromise is to perform the labeling reaction at pH 8.5 and then purify and store the conjugate in a buffer with a pH of 7.2-7.4, such as phosphate-buffered saline (PBS).[6][7] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the dye.[6]
4. What is the recommended dye-to-protein ratio for labeling?
The optimal dye-to-protein ratio, or degree of substitution (DOS), depends on the specific protein and the intended application. A higher DOS can lead to brighter conjugates, but over-labeling increases the risk of aggregation and can potentially affect the protein's function.[4][5] A starting point for optimization is a molar ratio of 10:1 (dye:protein).[4][7] It is advisable to test a range of ratios (e.g., 5:1, 10:1, 15:1) to determine the best balance between fluorescence intensity and conjugate stability for your specific experiment.[4][5]
5. How should I store my this compound and its conjugates?
Both the unconjugated dye and the labeled conjugates should be stored at -20°C and protected from light.[13][14][15] It is highly recommended to aliquot the solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[4] When taking a vial out of the freezer, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial, which can hydrolyze the reactive dye.[13]
Experimental Protocols
Protocol 1: Detecting Sulfo-Cyanine5.5 Conjugate Aggregation using UV-Vis Spectroscopy
Objective: To assess the aggregation state of a Sulfo-Cyanine5.5 conjugate by analyzing its absorbance spectrum.
Materials:
-
Sulfo-Cyanine5.5 conjugate solution
-
Conjugation or storage buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Blank the spectrophotometer using the same buffer in which the conjugate is dissolved.
-
Dilute the Sulfo-Cyanine5.5 conjugate solution in the buffer to a concentration that gives a maximum absorbance reading between 0.1 and 1.0.
-
Measure the absorbance spectrum of the diluted conjugate from approximately 500 nm to 750 nm.
-
Analysis:
-
Identify the wavelength of maximum absorbance (λmax). For monomeric Sulfo-Cyanine5.5, this should be around 675 nm.
-
Look for a secondary peak or a prominent shoulder at a shorter wavelength (typically 580-620 nm). The presence of this feature indicates the formation of H-aggregates.
-
Calculate the ratio of the absorbance at the monomer peak (A_monomer) to the absorbance at the aggregate peak (A_aggregate). A lower ratio suggests a higher degree of aggregation.
-
Protocol 2: General Procedure for Labeling a Protein with Sulfo-Cyanine5.5 NHS Ester
Objective: To covalently label a protein with Sulfo-Cyanine5.5 NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[][20]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Just before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[20]
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Slowly add the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[11]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Characterize and Store:
-
Measure the absorbance of the purified conjugate at 280 nm and ~675 nm to determine the protein concentration and the degree of substitution.
-
Store the purified conjugate in single-use aliquots at -20°C, protected from light.
-
Visualizations
Caption: Factors leading to the aggregation of Sulfo-Cyanine5.5 conjugates.
Caption: A logical workflow for troubleshooting low fluorescence in conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. functmaterials.org.ua [functmaterials.org.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Unsymmetrical heptamethine cyanines prevent aggregation | SPIE Photonics West [spie.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Sulfo-Cyanine5.5 Amine Protein Labeling
This technical support center provides guidance on calculating the dye-to-protein ratio for Sulfo-Cyanine5.5 amine, including troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a fluorescent dye that contains a primary amine group. This amine group is reactive towards electrophilic groups. Therefore, to label a protein with this compound, the protein must first be modified to contain an electrophilic moiety, such as an aldehyde, ketone, or an activated ester (e.g., NHS ester). This is a reverse scenario compared to the more common method of using an amine-reactive dye (like Sulfo-Cyanine5.5 NHS ester) to label the native amine groups on a protein (e.g., on lysine (B10760008) residues).
Q2: How do I calculate the dye-to-protein ratio?
The dye-to-protein ratio, also known as the degree of labeling (DOL), is determined spectrophotometrically. It involves measuring the absorbance of the purified dye-protein conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (around 673 nm for Sulfo-Cyanine5.5). A correction factor is necessary because the dye also absorbs light at 280 nm.
The general formula for calculating the DOL is:
Where:
-
A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
Q3: Where can I find the necessary spectral properties for Sulfo-Cyanine5.5?
The spectral properties for cyanine (B1664457) dyes can vary slightly between manufacturers. It is always best to consult the datasheet provided with your specific dye. However, typical values for Sulfo-Cyanine5.5 are summarized in the table below.
Quantitative Data Summary
| Parameter | Sulfo-Cyanine5 | Sulfo-Cyanine5.5 |
| Maximum Absorbance (λmax) | ~646 nm | ~673 nm[] |
| Maximum Emission (λem) | ~662 nm[2][3] | ~691 nm[] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[2][3] | ~235,000 cm⁻¹M⁻¹[] |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.04[2] | ~0.11[] |
| Correction Factor at 260 nm (CF₂₆₀) | ~0.04[2] | ~0.09[] |
Experimental Protocols
Protocol 1: General Protein Modification to Introduce an Electrophilic Group
To label a protein with this compound, an electrophilic group must first be introduced onto the protein. One common method is the generation of aldehyde groups by mild oxidation of carbohydrate moieties on glycoproteins.
Materials:
-
Glycoprotein (B1211001) solution (in a buffer free of amines and reducing agents, e.g., PBS)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Desalting column
Procedure:
-
Prepare the glycoprotein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30-60 minutes in the dark.
-
Remove the excess sodium periodate and by-products using a desalting column equilibrated with the reaction buffer for the subsequent labeling step.
-
The resulting protein solution now contains aldehyde groups ready for conjugation with this compound.
Protocol 2: Labeling of Aldehyde-Modified Protein with this compound
Materials:
-
Aldehyde-modified protein
-
This compound dissolved in DMSO or DMF
-
Sodium cyanoborohydride (NaBH₃CN) solution (optional, for stable linkage)
-
Labeling buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
To the aldehyde-modified protein solution, add the this compound solution. A molar excess of the dye (e.g., 10 to 20-fold) is typically used.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
For a more stable bond, sodium cyanoborohydride can be added to a final concentration of 5-10 mM to reduce the initially formed Schiff base to a stable secondary amine linkage.
-
Purify the labeled protein from the excess unconjugated dye using a desalting column.
Protocol 3: Calculation of the Dye-to-Protein Ratio
Materials:
-
Purified Sulfo-Cyanine5.5-protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cyanine5.5 (~673 nm, A_dye).
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = [A₂₈₀ - (A_dye * CF₂₈₀)] / ε_protein
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_dye / ε_dye
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Insufficient protein modification. | Increase the concentration of the modifying agent (e.g., sodium periodate) or the reaction time. |
| Inactive this compound. | Ensure the dye has been stored correctly (desiccated, at -20°C, protected from light). | |
| Presence of competing amines in the buffer. | Use an amine-free buffer (e.g., PBS) for the labeling reaction. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye used in the labeling reaction. |
| Change in protein solubility due to modification. | Perform the labeling reaction at a lower protein concentration. | |
| Inaccurate Dye-to-Protein Ratio | Incomplete removal of unconjugated dye. | Ensure thorough purification of the conjugate using a desalting column or dialysis.[4][5] |
| Incorrect extinction coefficients or correction factor used. | Use the values provided by the manufacturer for your specific dye lot. | |
| Spectrophotometer baseline not properly set. | Blank the spectrophotometer with the buffer used to dissolve the conjugate. |
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Logical flow for calculating the Degree of Labeling (DOL).
References
Technical Support Center: Purification of Sulfo-Cyanine5.5 Amine Labeled Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cyanine5.5 amine labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for labeling my antibody with Sulfo-Cyanine5.5 NHS ester?
A1: The recommended buffer for labeling is a buffer free of primary amines, such as phosphate-buffered saline (PBS), with a pH of 8.5 ± 0.5.[1][2] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester, significantly reducing labeling efficiency.[1][2]
Q2: What is the ideal concentration for my antibody during the labeling reaction?
A2: For optimal labeling efficiency, the antibody concentration should be between 2-10 mg/mL.[1][2] Concentrations lower than 2 mg/mL can lead to a significant decrease in labeling efficiency.[1][2]
Q3: How many Sulfo-Cyanine5.5 molecules should I aim to conjugate to each antibody?
A3: The optimal degree of labeling (DOL), or the number of dye molecules per antibody, is typically between 2 and 10.[2][3] A low DOL results in a weak signal, while a high DOL (greater than 6-8) can lead to fluorescence quenching and potential antibody aggregation.[3][4][5]
Q4: How do I remove unconjugated Sulfo-Cyanine5.5 dye after the labeling reaction?
A4: Unconjugated dye can be efficiently removed using size-exclusion chromatography, such as a Sephadex G-25 column or a pre-packed desalting spin column.[2][6][7] The larger labeled antibody will elute first, while the smaller, free dye molecules are retained and elute later.[4]
Q5: How can I determine the Degree of Labeling (DOL) of my purified antibody?
A5: The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: ~280 nm (for the protein) and the absorbance maximum of Sulfo-Cyanine5.5 (~675 nm).[4] The Beer-Lambert law is used to calculate the concentrations of the protein and the dye, and a correction factor is applied to account for the dye's absorbance at 280 nm.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Sulfo-Cyanine5.5 labeled antibodies.
Problem: Low Labeling Efficiency (Low DOL)
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer pH is between 8.0 and 9.0.[2] |
| Presence of Primary Amines | Use a buffer free of primary amines (e.g., Tris, glycine). If necessary, dialyze the antibody into an appropriate buffer like PBS before labeling.[1][2] |
| Low Antibody Concentration | Concentrate the antibody to at least 2 mg/mL before labeling.[1][2] |
| Inactive Dye | Use a fresh stock of Sulfo-Cyanine5.5 NHS ester. Store the dye desiccated and protected from light at < -15 °C.[8] |
Problem: Antibody Aggregation or Precipitation
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL, ideally within the 2-10 range.[3][9] |
| Hydrophobic Interactions | The hydrophobic nature of the cyanine (B1664457) dye can promote aggregation.[9] Consider including additives like glycerol (B35011) (up to 20% v/v) in the storage buffer to prevent aggregation during freeze-thaw cycles.[9] |
| Suboptimal Buffer Conditions | Ensure the final storage buffer has an optimal ionic strength.[9] |
Problem: Inaccurate DOL Calculation
| Potential Cause | Recommended Solution |
| Presence of Free Dye | Ensure complete removal of unconjugated dye by thorough purification (e.g., size-exclusion chromatography).[3] |
| Incorrect Extinction Coefficients | Use the correct molar extinction coefficients for your specific antibody and for Sulfo-Cyanine5.5. |
| High Absorbance Reading | If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in your calculations.[4] |
Experimental Protocols
Protocol 1: this compound Labeling of Antibodies
-
Antibody Preparation :
-
Dye Preparation :
-
Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
-
Conjugation Reaction :
Protocol 2: Purification of Labeled Antibody using a Spin Column
-
Column Preparation :
-
Column Equilibration :
-
Place the column in a new wash tube and apply 400 µL of 1X PBS buffer.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through.[6]
-
-
Sample Loading and Elution :
-
Place the column in a clean collection tube.
-
Carefully apply the entire reaction mixture to the center of the gel bed.
-
Centrifuge for 2 minutes at 1,000 x g to elute the labeled antibody.[6] The purified labeled antibody will be in the collection tube.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance :
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and ~675 nm (A_max).
-
-
Calculate Concentrations :
-
Dye Concentration (M) = A_max / (ε_dye * path length)
-
ε_dye for Sulfo-Cyanine5.5 is approximately 250,000 M⁻¹cm⁻¹.
-
-
Corrected Protein Absorbance = A₂₈₀ - (A_max * CF₂₈₀)
-
The correction factor (CF₂₈₀) for Sulfo-Cyanine5.5 is approximately 0.04.[10]
-
-
Protein Concentration (M) = Corrected Protein Absorbance / (ε_protein * path length)
-
ε_protein for IgG is approximately 210,000 M⁻¹cm⁻¹.[4]
-
-
-
Calculate DOL :
-
DOL = Dye Concentration / Protein Concentration
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
Choosing the right buffer for Sulfo-Cyanine5.5 amine labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Sulfo-Cyanine5.5 amine labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound labeling?
The optimal buffer for Sulfo-Cyanine5.5 NHS ester labeling is a non-nucleophilic buffer with a pH between 8.3 and 8.5.[1][2] This pH range is a crucial compromise, maximizing the deprotonation of primary amines on the target molecule to become reactive nucleophiles while minimizing the hydrolysis of the NHS ester.[3] Commonly recommended buffers are 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[1][2]
Q2: Which buffers should I avoid for the labeling reaction?
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] These buffers will compete with your target molecule for the Sulfo-Cyanine5.5 NHS ester, leading to significantly lower labeling efficiency and the formation of non-target conjugates.[3]
Q3: The Sulfo-Cyanine5.5 NHS ester is not dissolving in my aqueous buffer. What should I do?
Sulfo-Cyanine5.5 NHS ester, although sulfonated for improved water solubility, may still require an organic solvent for initial reconstitution.[] It is recommended to first dissolve the dye in a small amount of anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2] This stock solution can then be added to your protein or molecule in the appropriate aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of your protein.[5]
Q4: What is the ideal temperature and incubation time for the labeling reaction?
The labeling reaction is typically carried out at room temperature for 1 to 2 hours.[6] Alternatively, the reaction can be incubated overnight at 4°C. Longer incubation times at a lower temperature can be beneficial for sensitive proteins.[7]
Q5: How can I stop the labeling reaction?
The reaction can be stopped by adding a quenching buffer that contains primary amines. A common quenching solution is 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7] These will react with any remaining unreacted Sulfo-Cyanine5.5 NHS ester, preventing further labeling of your target molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH is too low (amines are protonated and non-reactive) or too high (NHS ester hydrolysis is too rapid).[3] | Ensure the reaction buffer is at a pH of 8.3-8.5. Verify the pH of your buffer before starting the experiment.[1] |
| Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other components in the sample contain primary amines.[3] | Perform a buffer exchange using dialysis or a desalting column to transfer your sample into an amine-free buffer like 0.1 M sodium bicarbonate or 0.1 M sodium phosphate. | |
| Inactive Dye: The Sulfo-Cyanine5.5 NHS ester has been hydrolyzed due to moisture. | Store the dye desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare dye stock solutions fresh in anhydrous DMSO or DMF. | |
| Low Protein/Molecule Concentration: The concentration of the target molecule is too low, favoring hydrolysis of the dye over the labeling reaction. | For optimal results, the protein concentration should be at least 2 mg/mL.[5] If your sample is dilute, consider concentrating it before labeling. | |
| Precipitation of Labeled Protein | High Concentration of Organic Solvent: The addition of a large volume of DMSO or DMF from the dye stock solution causes the protein to precipitate. | Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[5] |
| Over-labeling: A high degree of labeling can alter the solubility of the protein. | Reduce the molar ratio of dye to protein in the reaction. Perform a titration experiment to find the optimal ratio. | |
| Unexpected or No Fluorescence | Photobleaching: The fluorescent dye has been damaged by exposure to light. | Protect the dye and the labeled conjugate from light as much as possible during the experiment and storage. |
| Quenching: The fluorescence of the dye is quenched due to the local environment on the labeled molecule or aggregation of the labeled product. | This can sometimes occur with a high degree of labeling. Try reducing the dye-to-protein ratio. |
Experimental Protocols
General Protocol for Labeling a Protein with Sulfo-Cyanine5.5 NHS Ester
This protocol provides a general workflow. The optimal conditions may need to be determined empirically for your specific protein.
1. Preparation of Protein Solution:
- Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate) to a concentration of 2-10 mg/mL.
- Ensure the pH of the protein solution is between 8.3 and 8.5. Adjust with 1 M sodium bicarbonate if necessary.
- If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the labeling buffer.
2. Preparation of Sulfo-Cyanine5.5 NHS Ester Stock Solution:
- Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening.
- Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared fresh.
3. Labeling Reaction:
- Add a 10- to 20-fold molar excess of the Sulfo-Cyanine5.5 NHS ester stock solution to the protein solution. The optimal ratio should be determined experimentally.
- Add the dye solution slowly while gently vortexing the protein solution to ensure efficient mixing.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching the Reaction (Optional):
- To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein:
- Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer (e.g., PBS).
- The first colored fraction to elute from the desalting column will be the labeled protein.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Factors influencing the success of this compound labeling.
References
Sulfo-Cyanine5.5 amine signal-to-noise ratio improvement tips
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving Sulfo-Cyanine5.5 amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal-to-noise ratio with this compound?
A1: A low signal-to-noise ratio in experiments using this compound can stem from several factors. These include inefficient labeling of the target molecule, high background fluorescence, and issues with the imaging or detection instrumentation. Inefficient labeling can result from suboptimal reaction conditions, such as incorrect pH or temperature, or the presence of competing nucleophiles. High background can be caused by non-specific binding of the dye to surfaces or other molecules in the sample, as well as autofluorescence from biological components.
Q2: How can I increase the labeling efficiency of my protein with this compound?
A2: To enhance labeling efficiency, it is crucial to optimize the reaction conditions. Ensure the pH of the reaction buffer is in the optimal range for amine-reactive dyes, typically between 8.0 and 9.0. The concentration of the dye and the target molecule should also be optimized; a molar excess of the dye is often required. Additionally, confirm the absence of primary amine-containing buffers (e.g., Tris) in your sample, as these will compete with your target for the dye.
Q3: What are the best practices for reducing background fluorescence?
A3: Reducing background fluorescence is critical for improving the signal-to-noise ratio. One effective method is to use a blocking agent, such as bovine serum albumin (BSA), to prevent non-specific binding of the dye. Thorough washing steps after the labeling reaction are also essential to remove any unbound dye. Furthermore, selecting an appropriate imaging buffer with low autofluorescence can significantly reduce background noise.
Troubleshooting Guides
Issue 1: High Background Signal
High background fluorescence can obscure the specific signal from your labeled target. Follow these troubleshooting steps to diagnose and resolve this issue.
Caption: Troubleshooting high background signal.
-
Size-Exclusion Chromatography:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Carefully load your labeling reaction mixture onto the top of the column.
-
Allow the sample to enter the column bed completely.
-
Begin collecting fractions as you add more storage buffer. The labeled protein will elute first, followed by the smaller, unbound dye molecules.
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Monitor the fractions by measuring absorbance at 280 nm (for protein) and the absorbance maximum of Sulfo-Cyanine5.5 (approximately 675 nm).
-
-
Dialysis:
-
Transfer the labeling reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), ensuring the MWCO is significantly smaller than your protein of interest.
-
Place the cassette in a large volume of buffer (e.g., 1L of PBS) and stir gently at 4°C.
-
Change the buffer at least three times over a period of 24-48 hours to ensure complete removal of free dye.
-
Issue 2: Low Specific Signal
A weak signal from your labeled target can make detection and analysis difficult. The following steps can help you enhance the specific signal.
Caption: Troubleshooting low specific signal.
-
Prepare a series of labeling reactions: Keep the protein concentration constant and vary the molar excess of this compound (e.g., 2x, 5x, 10x, 20x).
-
Incubate the reactions: Follow your standard labeling protocol for incubation time and temperature.
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Purify the conjugates: Remove the unreacted dye from each reaction using a desalting column or dialysis.
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Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax, ~675 nm).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer), and ε_protein is the molar extinction coefficient of your protein.
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of this compound at its Amax.
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
-
Assess functionality: Evaluate the performance of each conjugate in your specific application to determine the optimal DOL that provides the best signal-to-noise ratio without compromising the protein's function.
Data Summary
| Parameter | Recommendation | Rationale |
| Labeling Buffer pH | 8.0 - 9.0 | Optimizes the reaction between the amine-reactive dye and primary amines on the target molecule. |
| Buffer Composition | Amine-free (e.g., PBS, HEPES) | Prevents competition for the dye from primary amines in the buffer, ensuring efficient labeling of the target. |
| Dye-to-Protein Molar Ratio | 5x - 20x (empirically determined) | A molar excess of dye drives the labeling reaction, but an excessive amount can lead to protein precipitation and increased background. |
| Post-Labeling Cleanup | Size-Exclusion Chromatography or Dialysis | Essential for removing unbound dye, which is a primary contributor to high background signals. |
| Blocking Agents | 1-3% BSA | Blocks non-specific binding sites on surfaces, reducing background fluorescence. |
Avoiding non-specific binding of Sulfo-Cyanine5.5 amine conjugates
Welcome to the technical support center for Sulfo-Cyanine5.5 amine conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound conjugates?
Q2: What are the primary causes of non-specific binding of Sulfo-Cyanine5.5 conjugates?
Several factors can contribute to the non-specific binding of Sulfo-Cyanine5.5 conjugates:
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Dye-Mediated Binding: Cyanine (B1664457) dyes, including Cy5.5, have an inherent affinity for monocytes and macrophages.[1][2] This is a significant contributor to NSB in immunological applications.
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Hydrophobic and Ionic Interactions: Although Sulfo-Cy5.5 is more hydrophilic than its non-sulfonated counterpart, residual hydrophobic regions on the conjugate can interact non-specifically with proteins and cell membranes. Electrostatic interactions can also occur between the charged dye and cellular components.
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High Conjugate Concentration: Using an excessive concentration of the fluorescent conjugate increases the likelihood of low-affinity, non-specific interactions.
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Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or other surfaces is a common cause of high background.
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffers used in staining and washing steps can influence non-specific interactions.
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Presence of Dead Cells: Dead cells have "sticky" membranes that can non-specifically bind fluorescent conjugates, leading to false-positive signals.
Q3: How can I reduce non-specific binding of my Sulfo-Cyanine5.5 conjugate?
Several strategies can be employed to minimize non-specific binding:
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Standard Blocking Agents: For general applications, protein-based blockers like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody can be effective.
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Optimize Conjugate Concentration: Titrate your Sulfo-Cyanine5.5 conjugate to determine the optimal concentration that provides a strong specific signal with minimal background.
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Proper Washing Steps: Increase the number and duration of washing steps after incubation with the conjugate to remove unbound molecules.
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Buffer Additives: The inclusion of surfactants like Tween 20 in wash buffers can help to reduce hydrophobic interactions. Adjusting the ionic strength of the buffer with NaCl can minimize electrostatic interactions.
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Viability Dyes: In flow cytometry and fluorescence microscopy, use a viability dye to exclude dead cells from the analysis.
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Fc Receptor Blocking: In applications involving antibodies, use an Fc receptor blocking agent to prevent non-specific binding to Fc receptors on cells like macrophages and B-cells.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound conjugates.
High Background Fluorescence in a Subpopulation of Cells (e.g., Monocytes)
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Issue: You observe high, non-specific staining in a particular cell population, especially monocytes or macrophages.
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Cause: This is likely due to the known propensity of cyanine dyes to bind non-specifically to these cell types.[1][2]
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Solution:
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Utilize a specialized cyanine dye blocking buffer. This is the most effective solution. Buffers like Cyanine TruStain™ are formulated to prevent this specific type of non-specific binding without affecting specific antibody staining.[2][4]
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Consider using phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN). These have been shown to block the non-specific binding of Cy5 conjugates to monocytes, likely by interacting with the CD64 receptor.[5]
-
Overall High Background Fluorescence
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Issue: The entire sample exhibits high background fluorescence, making it difficult to distinguish the specific signal.
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Cause: This could be due to several factors, including excessive conjugate concentration, inadequate blocking, or insufficient washing.
-
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Weak or No Specific Signal
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Issue: The specific signal is very low or undetectable, while the background may or may not be high.
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Cause: This could be due to issues with the conjugate itself, the experimental protocol, or the target's availability.
-
Solution:
-
Verify Conjugate Activity: Ensure the this compound conjugate is properly stored and has not expired.
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Check Target Expression: Confirm that your target of interest is expressed in your sample and is accessible. For intracellular targets, ensure proper fixation and permeabilization.
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Optimize Antibody/Ligand Concentration: If your Sulfo-Cy5.5 is conjugated to an antibody or other targeting molecule, ensure its concentration is optimal.
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Review Staining Protocol: Check incubation times and temperatures. For some targets, longer incubation at a lower temperature (e.g., overnight at 4°C) can improve specific staining.
-
Quantitative Data on Blocking Agents
| Blocking Agent | Target of NSB | Application | Expected Efficacy | Reference |
| Cyanine TruStain™ Buffer | Monocytes/Macrophages | Flow Cytometry | High | [2][4] |
| BD Pharmingen™ MonoBlock™ | Monocytes/Leukocytes | Flow Cytometry | High | [3] |
| Phosphorothioate ODNs | Monocytes (CD64) | Flow Cytometry | High | [5] |
| Normal Serum (5-10%) | General | IHC/ICC, Flow Cytometry | Moderate to High | [6] |
| Bovine Serum Albumin (1-5%) | General | IHC/ICC, Western Blot | Moderate | [7] |
| Non-fat Dry Milk (1-5%) | General | Western Blot | Moderate | [7] |
Efficacy is a qualitative assessment based on the reduction of non-specific binding described in the referenced literature.
Experimental Protocols
Protocol 1: Reducing Monocyte Non-Specific Binding in Flow Cytometry
This protocol is designed for staining peripheral blood mononuclear cells (PBMCs) with a Sulfo-Cyanine5.5 conjugated antibody.
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Cell Preparation: Isolate PBMCs using a density gradient centrifugation method and wash the cells with PBS.
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Fc Receptor Block (Optional but Recommended): Resuspend the cells in a buffer containing an Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C.
-
Cyanine Dye Blocking: Add a specialized cyanine dye blocking buffer (e.g., Cyanine TruStain™ Buffer) directly to the cell suspension and incubate for 10 minutes at room temperature. Do not wash after this step.
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Staining: Add the Sulfo-Cyanine5.5 conjugated antibody at its pre-titrated optimal concentration. Incubate for 30 minutes at 4°C in the dark.
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Washing: Wash the cells 2-3 times with a wash buffer (e.g., PBS with 2% FBS).
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Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) immediately before analysis.
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Data Acquisition: Acquire the data on a flow cytometer, ensuring to gate on the viable, single-cell population.
Protocol 2: General Immunofluorescence Staining with Sulfo-Cyanine5.5 Conjugates
This protocol provides a general workflow for immunofluorescence staining of adherent cells.
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Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: If using an indirect staining method, incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. If your Sulfo-Cy5.5 is directly conjugated to the primary antibody, proceed to step 8.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Sulfo-Cyanine5.5 Conjugate Incubation: Incubate with the Sulfo-Cyanine5.5 conjugated antibody (primary or secondary) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, preferably containing a nuclear counterstain like DAPI.
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Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for Sulfo-Cyanine5.5 and any other fluorophores used.
Visualizing the Mechanism of Non-Specific Binding and Blocking
Caption: How blocking agents prevent non-specific binding of Sulfo-Cy5.5 conjugates.
References
- 1. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
Validation & Comparative
Validating the Performance of Sulfo-Cyanine5.5 Amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based biological research, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a far-red fluorescent dye increasingly utilized for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2] Its key advantages lie in its high water solubility, conferred by the presence of four sulfonate groups, which makes it particularly suitable for labeling sensitive proteins in aqueous environments and reduces non-specific binding.[3][4] This guide provides an objective comparison of Sulfo-Cyanine5.5 amine conjugates with common alternatives, supported by experimental data and detailed protocols to validate their performance.
Performance Comparison of this compound and Alternatives
The performance of a fluorescent dye is primarily determined by its spectral properties, brightness, and photostability. Here, we compare Sulfo-Cyanine5.5 with its non-sulfonated counterpart, Cy5.5, and another widely used far-red dye, Alexa Fluor 647.
Table 1: Spectral and Photophysical Properties of Far-Red Fluorescent Dyes
| Property | Sulfo-Cyanine5.5 | Cyanine5.5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~675[2] | ~673[5] | ~650[6] |
| Emission Maximum (nm) | ~694[2] | ~707[5] | ~668[6] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~235,000 - 250,000[3][] | ~209,000[5] | ~239,000[6] |
| Quantum Yield | ~0.18[] | ~0.2[5] | ~0.33[8] |
| Calculated Brightness (Ext. Coeff. x QY) | ~42,300 - 45,000 | ~41,800 | ~78,870 |
| Water Solubility | High[3] | Low | High |
Note: Brightness is a calculated value and can be influenced by the conjugation efficiency and the local environment of the dye.
From the data, while Sulfo-Cy5.5 and Cy5.5 exhibit comparable brightness, Alexa Fluor 647 appears significantly brighter due to its higher quantum yield. However, the primary advantage of Sulfo-Cy5.5 lies in its enhanced water solubility, which can lead to more efficient and reproducible labeling of sensitive proteins and reduced aggregation-induced quenching.[] Studies have shown that a lower net charge on cyanine (B1664457) dyes, meaning fewer sulfonate groups, can correlate with higher photostability.[9][10] However, the increased hydrophilicity of Sulfo-Cy5.5 can mitigate non-specific binding, a crucial factor in high-contrast imaging.
Experimental Validation: Receptor-Mediated Endocytosis of Transferrin
A common application to validate the performance of a fluorescently labeled protein is to monitor its cellular uptake through receptor-mediated endocytosis. The transferrin receptor pathway is a well-characterized model for this process.[11][12][13][14][15]
Experimental Workflow: Labeling and Cellular Uptake of Transferrin
The following diagram outlines the workflow for labeling transferrin with Sulfo-Cy5.5 amine and subsequently validating its performance in a cell-based uptake assay.
Signaling Pathway: Transferrin Receptor-Mediated Endocytosis
The diagram below illustrates the key steps in the clathrin-mediated endocytosis of transferrin.
Detailed Experimental Protocols
Protocol 1: Labeling of Transferrin with Sulfo-Cyanine5.5 NHS Ester
Note: this compound can be activated to an NHS ester for efficient labeling of primary amines on proteins.
-
Protein Preparation: Dissolve transferrin in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 2-10 mg/mL.
-
Dye Preparation: Dissolve Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation: Add a 10-fold molar excess of the reactive dye to the protein solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).
Protocol 2: Transferrin Uptake Assay in HeLa Cells[16][17]
-
Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and culture to 60-70% confluency.
-
Serum Starvation: Wash the cells with pre-warmed serum-free medium (SFM) and incubate in SFM for 30-60 minutes at 37°C to deplete endogenous transferrin.[16]
-
Uptake: Replace the SFM with SFM containing 10-50 µg/mL of Sulfo-Cy5.5-labeled transferrin and incubate at 37°C for various time points (e.g., 0, 2, 5, 10 minutes) to visualize the kinetics of endocytosis.[17][16]
-
Stopping the Reaction: To stop the uptake at each time point, place the plate on ice and wash the cells with ice-cold PBS.
-
Acid Wash (Optional): To remove surface-bound transferrin and only visualize internalized protein, briefly wash the cells with an ice-cold acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0).[17]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization and Staining: If co-staining for intracellular markers, permeabilize the cells with 0.1% Triton X-100 in PBS. Nuclei can be counterstained with DAPI.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5.5 (Excitation/Emission: ~675/~694 nm) and any other fluorophores used.
By following these protocols and comparing the performance of this compound conjugates to other fluorescently labeled proteins, researchers can empirically validate its suitability for their specific applications. The superior water solubility of Sulfo-Cy5.5 makes it a robust choice for labeling proteins intended for live-cell imaging and other demanding fluorescence-based assays.
References
- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 5.5 amine (A270282) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentamethine sulfobenzoindocyanine dyes with low net charge states and high photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-mediated endocytosis of transferrin at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 13. Receptor-mediated endocytosis of transferrin and recycling of the transferrin receptor in rat reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | Transferrin endocytosis and recycling [reactome.org]
- 15. cris.technion.ac.il [cris.technion.ac.il]
- 16. protocols.io [protocols.io]
- 17. flowcytometry-embl.de [flowcytometry-embl.de]
A Comparative Guide to Alternative Fluorophores for Sulfo-Cyanine5.5 Amine in Near-Infrared (NIR) Imaging
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) imaging, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible results. Sulfo-Cyanine5.5 amine is a widely utilized dye in the NIR spectrum, valued for its water solubility and reactivity.[1][2] However, a range of alternative fluorophores are available, each offering a unique profile of spectral properties, brightness, and photostability. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorophore is determined by several key photophysical parameters. The following tables summarize the quantitative data for this compound and its alternatives. It is important to note that direct comparisons of quantum yield and photostability can be challenging due to variations in measurement conditions across different sources.
Table 1: Spectral and Physicochemical Properties of Amine-Reactive NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | 673 - 675 | 691 - 694 | ~211,000 - 250,000 | ~0.21 - 0.28 |
| CF® 680R amine | ~680 | ~701 | ~140,000 | Data not available |
| Alexa Fluor® 680 amine | ~679 | ~702 | ~184,000 | ~0.36 |
| DyLight® 680 amine | ~682 - 692 | ~712 - 715 | ~140,000 - 180,000 | Data not available |
| IRDye® 800CW NHS Ester* | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 |
*Note: IRDye® 800CW operates in a longer wavelength range compared to the other dyes in this table, offering deeper tissue penetration. It is included as a popular alternative for in vivo NIR imaging.
In Vivo Performance Insights
While head-to-head comparative studies for all listed fluorophores under identical in vivo conditions are limited, existing research provides valuable insights. For instance, a study comparing EGF-conjugated IRDye® 800CW to EGF-conjugated Cy5.5 for in vivo tumor imaging demonstrated a significantly reduced background and enhanced tumor-to-background ratio (TBR) for the IRDye® 800CW conjugate.[3][4] This highlights the advantage of imaging at longer wavelengths to minimize tissue autofluorescence.
Studies utilizing novel targeting peptides conjugated to ICG, a dye with spectral similarities to this group, have shown promising tumor-to-normal tissue signal ratios (T/N) in HER2-positive tumor models, reaching up to 7.3 at 8 hours post-injection.[5][6][7] Another study using a VEGFR-targeted probe in an HCC model achieved a T/N ratio of up to 3.30 in NIR-II imaging.[8] These examples underscore the importance of both the fluorophore's intrinsic properties and the targeting moiety's specificity in achieving high-contrast in vivo images.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Amine-Reactive Dye Conjugation to Antibodies
This protocol describes the conjugation of an amine-reactive dye (e.g., NHS ester) to an antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Fluorescent Molecular Tracers to Guide Intra-Operative Surgical Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantitative Comparison of Sulfo-Cyanine5.5 Amine Brightness for Advanced Research Applications
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for far-red applications, this guide provides a quantitative comparison of Sulfo-Cyanine5.5 amine with two common alternatives: Alexa Fluor 647 amine and DyLight 650 amine. The brightness of a fluorescent dye is a critical parameter for achieving high sensitivity and signal-to-noise ratios in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging.
The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons. A higher value for both parameters results in a brighter fluorescent probe.
Comparative Analysis of Key Performance Metrics
The following table summarizes the key spectral properties and brightness parameters for this compound and its alternatives.
| Parameter | This compound | Alexa Fluor 647 amine | DyLight 650 amine |
| Excitation Maximum (nm) | ~673-675 | ~650 | ~652-655 |
| Emission Maximum (nm) | ~691-694 | ~665 | ~672 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~211,000 - 271,000[1][2] | ~239,000 - 270,000[3][4] | ~250,000[5][6] |
| Quantum Yield (Φ) | ~0.21 - 0.28[1][2] | ~0.33[3][7] | Not explicitly stated for amine |
| Calculated Brightness (ε x Φ) | ~44,310 - 75,880 | ~78,870 - 89,100 | - |
Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
Based on the available data, Alexa Fluor 647 amine exhibits the highest calculated brightness. This compound also demonstrates strong brightness, with a high extinction coefficient.[1][2] While a specific quantum yield for DyLight 650 amine was not found, its high extinction coefficient suggests it is also a bright dye.[5][6]
Experimental Workflow for Brightness Determination
The following diagram illustrates a typical experimental workflow for the quantitative comparison of fluorescent dye brightness.
Detailed Experimental Protocols
Accurate determination of fluorescent dye brightness requires meticulous experimental procedures. Below are detailed protocols for measuring the key parameters.
Protocol for Measuring Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law (A = εlc), where A is the absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette, and c is the molar concentration of the dye.
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent dye in a high-purity solvent (e.g., anhydrous DMSO).
-
Create a series of dilutions of the dye in a spectroscopic grade buffer (e.g., PBS, pH 7.4) to obtain solutions with absorbance values between 0.01 and 0.1 at the absorbance maximum.
-
-
Absorbance Measurement:
-
Use a calibrated spectrophotometer to measure the absorbance spectrum of each dilution in a 1 cm path length cuvette.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calculation:
-
Plot a graph of absorbance at λmax versus molar concentration.
-
The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.
-
Sample and Standard Preparation:
-
Prepare a series of dilutions for both the sample dye and the reference standard in the same spectroscopic grade solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the corrected fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same for both.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
-
Calculation:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Protocol for Protein Labeling with Amine-Reactive Dyes
This protocol provides a general procedure for conjugating amine-reactive dyes (such as this compound) to proteins.
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer at a slightly basic pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5). The protein concentration should ideally be at least 2 mg/mL.[9]
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
-
Labeling Reaction:
-
Slowly add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[9]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[9]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λmax of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.
-
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. app.fluorofinder.com [app.fluorofinder.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. iss.com [iss.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Photostability of Sulfo-Cyanine5.5 Amine and Other Near-Infrared Cyanine Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and photostable dye is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of Sulfo-Cyanine5.5 amine against other commonly used near-infrared (NIR) cyanine (B1664457) dyes, including Cy5.5, Alexa Fluor 680, and DyLight 680. The information presented is supported by experimental data to aid in the selection of the most appropriate dye for specific research applications.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is its ability to resist photochemical degradation upon exposure to light. Higher photostability allows for longer or more intense illumination, which is critical for applications such as live-cell imaging, single-molecule tracking, and high-resolution microscopy. The following table summarizes the available quantitative data on the photostability of Sulfo-Cyanine5.5 and its alternatives.
| Dye | Photodegradation (%) after 2 hours | Experimental Conditions | Reference |
| Cy5.5 ZW (net charge 0) | 0% (in argon), 11% (in atmosphere) | 0.55 μM in H₂O, pH 7.0, constant irradiation at maximum excitation wavelength with a 150 W xenon arc lamp. | [1] |
| Cy5.5 (net charge -1) | ~5-6% (in argon), ~20-30% (in atmosphere) | 0.55 μM in H₂O, pH 7.0, constant irradiation at maximum excitation wavelength with a 150 W xenon arc lamp. | [1] |
| Cy5.5 2S (net charge -2) | ~5-6% (in argon), ~20-30% (in atmosphere) | 0.55 μM in H₂O, pH 7.0, constant irradiation at maximum excitation wavelength with a 150 W xenon arc lamp. | [1] |
| Cy5.5 (net charge -3) | ~5-6% (in argon), ~20-30% (in atmosphere) | 0.55 μM in H₂O, pH 7.0, constant irradiation at maximum excitation wavelength with a 150 W xenon arc lamp. | [1] |
| Alexa Fluor 680 | 49% (in argon), 63% (in atmosphere) | 0.55 μM in H₂O, pH 7.0, constant irradiation at maximum excitation wavelength with a 150 W xenon arc lamp. | [1] |
| DyLight 680 | Data not available in a direct comparative study under these conditions. Generally marketed as having high photostability. | - |
Note: Sulfo-Cyanine5.5 dyes are characterized by the presence of sulfonate groups, which increase water solubility and can influence photostability. The data for Cy5.5 analogs with varying net charges suggest that lower net charge can be correlated with higher photostability under the tested conditions. While direct quantitative data for this compound was not found in a head-to-head comparison, its structural similarity to sulfonated Cy5.5 dyes suggests it likely possesses high photostability. Alexa Fluor dyes are generally reported to be more photostable than their Cy dye counterparts.[1][2][3] DyLight dyes are also marketed as having exceptional resistance to photobleaching.[4]
Experimental Protocols for Photostability Measurement
To ensure accurate and reproducible assessment of fluorophore photostability, a standardized experimental protocol is crucial. The following methodology outlines a typical procedure for measuring and comparing the photobleaching rates of fluorescent dyes.
Protocol: Measuring Photobleaching Rate via Spectrofluorometry
This protocol describes the steps to quantify the rate of photobleaching of a fluorescent dye in solution using a spectrofluorometer.
-
Sample Preparation:
-
Prepare stock solutions of each dye to be tested at a known concentration in a suitable solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes).
-
From the stock solutions, prepare working solutions at a standardized concentration (e.g., 1 µM) in the desired experimental buffer. Ensure the absorbance of the working solutions at the excitation maximum is below 0.05 to prevent inner filter effects.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer equipped with a stable, high-intensity light source (e.g., xenon arc lamp).
-
Set the excitation wavelength to the absorption maximum (λex) of the dye.
-
Set the emission wavelength to the fluorescence maximum (λem) of the dye.
-
Define the excitation and emission slit widths and ensure they are kept constant for all measurements.
-
If possible, control the temperature of the sample holder to maintain a constant temperature throughout the experiment.
-
-
Data Acquisition:
-
Place the cuvette containing the dye solution in the spectrofluorometer.
-
Record the initial fluorescence intensity (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular intervals over a defined period. The duration should be sufficient to observe a significant decrease in fluorescence for the least stable dye.
-
-
Data Analysis:
-
For each time point (t), calculate the normalized fluorescence intensity by dividing the intensity at that time (It) by the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (It/I₀) as a function of time. This will generate a photobleaching decay curve.
-
To quantify photostability, the photobleaching half-life (t₁₂) can be determined. This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
For a more detailed analysis, the decay curve can be fitted to an exponential decay function to determine the photobleaching rate constant (k). The half-life can then be calculated using the formula: t₁₂ = ln(2)/k.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of different fluorescent dyes.
Caption: Workflow for comparing fluorescent dye photostability.
References
Assessing the Specificity of Sulfo-Cyanine5.5 Amine Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo-Cyanine5.5 amine labeling specificity against other common amine-reactive fluorescent dyes. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their conjugation needs.
Introduction to Amine-Reactive Labeling
Covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. Among the various functional groups targeted for conjugation, primary amines (the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues) are frequently chosen due to their abundance and accessibility on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive reagents, valued for their high reactivity and the formation of stable amide bonds under physiological conditions.[][2]
Sulfo-Cyanine5.5 is a hydrophilic, water-soluble fluorescent dye belonging to the cyanine (B1664457) family, designed for applications in the far-red to near-infrared (NIR) spectrum.[3][4] The "amine" designation in this compound indicates the presence of a primary aliphatic amine, which can be coupled to electrophiles. However, for protein labeling, the more common form is the Sulfo-Cyanine5.5 NHS ester, which directly reacts with primary amines on the target molecule.[5][6][] This guide will focus on the specificity of the labeling reaction mediated by the NHS ester of Sulfo-Cyanine5.5 and compare it with other amine-reactive dyes.
Specificity of NHS Ester Chemistry
The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide.[][8]
While NHS esters are highly selective for primary amines, the reaction is not absolutely specific.[9][10] Several factors can influence the specificity of the labeling reaction:
-
pH: The reaction is most efficient at a slightly basic pH (typically 7.2-8.5).[11][12] At this pH, the primary amino groups are deprotonated and more nucleophilic. At lower pH, the amines are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases, which becomes a significant competing reaction.[12][13]
-
Side Reactions: Although less frequent, NHS esters can react with other nucleophilic residues on proteins, such as the hydroxyl groups of tyrosine, serine, and threonine.[9][10] These side reactions are more likely to occur at higher pH values. The resulting ester bonds are less stable than the amide bonds formed with primary amines and can be hydrolyzed.[8]
-
Steric Hindrance: The accessibility of the primary amines on the protein surface can affect labeling efficiency.[11] Sterically hindered amines may not be readily available to react with the NHS ester.
Comparison of Amine-Reactive Dyes
The choice of an amine-reactive dye depends on several factors, including the desired spectral properties, the stability of the resulting conjugate, and the specific experimental conditions. Below is a comparison of Sulfo-Cyanine5.5 NHS ester with other common amine-reactive fluorescent probes.
| Feature | Sulfo-Cyanine5.5 NHS Ester | Fluorescein (B123965) Isothiocyanate (FITC) | Dichlorotriazinylamino fluorescein (DTAF) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Isothiocyanate | Dichlorotriazine |
| Target Group | Primary amines | Primary amines | Primary amines |
| Resulting Bond | Amide | Thiourea | Amine |
| Reaction Rate | Fast | Slower than NHS esters | Intermediate |
| Conjugate Stability | High | Lower than amide bonds | High |
| Optimal pH | 7.2 - 8.5 | ~9.0 | ~9.0 |
| Key Advantages | High reactivity, stable conjugate, water-soluble (sulfo version) | Inexpensive, high quantum yield | Stable conjugate |
| Key Disadvantages | Potential for hydrolysis | Lower conjugate stability, photobleaching | Requires higher pH for reaction |
A study comparing fluorescein-based probes with different reactive moieties (NHS ester, isothiocyanate, and dichlorotriazine) found that while all could achieve similar degrees of conjugation, the NHS ester (in the form of CFSE) demonstrated a superior reaction rate and conjugate stability.[14][15] The FITC conjugate showed inferior stability when incubated at 37°C.[14][15]
Experimental Protocols
General Protein Labeling with Sulfo-Cyanine5.5 NHS Ester
This protocol provides a general guideline for labeling proteins with Sulfo-Cyanine5.5 NHS ester. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer before labeling.[11]
-
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of the dye to the protein.[16] The optimal ratio may need to be determined experimentally.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[11][17]
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cyanine5.5 (~675 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Visualizations
Signaling Pathway Example: Antibody Labeling for Immunofluorescence
Fluorescently labeled antibodies are critical reagents in immunofluorescence, a technique used to visualize the localization of specific proteins within cells. The following diagram illustrates the general workflow.
Caption: Workflow for antibody labeling and immunofluorescence.
Experimental Workflow: Protein Labeling and Purification
The following diagram outlines the key steps in the experimental protocol for labeling a protein with an amine-reactive dye.
Caption: Experimental workflow for protein labeling.
Logical Relationship: Factors Affecting Labeling Specificity
This diagram illustrates the interplay of factors that determine the outcome of an amine-labeling reaction.
Caption: Factors influencing amine labeling specificity.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Cross-Reactivity of Sulfo-Cyanine5.5 Amine Conjugates
For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent label is critical for the accuracy and reliability of immunoassays and other applications. This guide provides a comparative overview of Sulfo-Cyanine5.5 amine conjugates, focusing on the crucial aspect of cross-reactivity. While direct quantitative cross-reactivity data for this compound conjugates is not extensively available in the public domain, this guide synthesizes known characteristics of the cyanine (B1664457) dye class and its alternatives, and provides detailed protocols for researchers to conduct their own comparative analysis.
Sulfo-Cyanine5.5 is a hydrophilic, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1] Its water-solubility, conferred by sulfonate groups, makes it suitable for bioconjugation in aqueous environments.[1] However, a known concern with cyanine dyes is their potential for non-specific binding, which can lead to increased background signal and reduced assay sensitivity. This guide will compare the properties of Sulfo-Cyanine5.5 with two common alternatives, Alexa Fluor 647 and IRDye® 800CW, and provide the necessary experimental framework to evaluate their performance.
Comparative Overview of Fluorescent Dyes
Selecting the optimal dye involves a trade-off between brightness, photostability, and non-specific binding. The following table summarizes the general characteristics of Sulfo-Cyanine5.5 and its alternatives based on available information.
| Feature | Sulfo-Cyanine5.5 | Alexa Fluor 647 | IRDye® 800CW |
| Dye Class | Cyanine | Cyanine | Phthalocyanine derivative |
| Excitation (nm) | ~675 | ~650 | ~774 |
| Emission (nm) | ~694 | ~665 | ~789 |
| Key Advantages | High extinction coefficient, good water solubility.[1] | High photostability, less self-quenching at high degrees of labeling.[2] | Low background in near-infrared region, high signal-to-noise ratio in in vivo imaging. |
| Potential Downsides | Prone to non-specific binding, particularly to monocytes and macrophages. | Can be more expensive than other dyes. | Requires specialized imaging equipment for near-infrared detection. |
Experimental Protocols
To facilitate a direct comparison of cross-reactivity, detailed protocols for antibody conjugation and a subsequent cross-reactivity enzyme-linked immunosorbent assay (ELISA) are provided below.
Protocol 1: Amine-Reactive Dye Conjugation to a Monoclonal Antibody
This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., Sulfo-Cyanine5.5 NHS ester, Alexa Fluor 647 NHS ester, IRDye® 800CW NHS ester) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Amine-reactive dye (Sulfo-Cyanine5.5 NHS ester, Alexa Fluor 647 NHS ester, or IRDye® 800CW NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1M sodium bicarbonate.
-
Dye Preparation: Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Calculate the required volume of dye solution for a desired molar excess (a starting point of 10-fold molar excess of dye to antibody is recommended).
-
Slowly add the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Equilibrate the purification column with PBS.
-
Apply the conjugation reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored fraction will be the conjugated antibody.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
-
Calculate the protein concentration and the degree of labeling (DOL).
-
Protocol 2: Cross-Reactivity Testing by Direct ELISA
This protocol is designed to assess the non-specific binding of the fluorescently labeled antibody to an irrelevant antigen.
Materials:
-
Fluorescently labeled antibody conjugates (from Protocol 1)
-
Target antigen (positive control)
-
Irrelevant antigen (e.g., Bovine Serum Albumin - BSA) (negative control)
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Microplate reader capable of fluorescence detection at the appropriate wavelengths.
Procedure:
-
Antigen Coating:
-
Coat separate wells of the microplate with the target antigen and the irrelevant antigen at a concentration of 10 µg/mL in Coating Buffer (100 µL/well).
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation:
-
Prepare serial dilutions of each fluorescently labeled antibody conjugate in Blocking Buffer.
-
Add 100 µL of each dilution to the wells coated with the target antigen and the irrelevant antigen.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission settings for each dye.
-
-
Data Analysis:
-
For each antibody conjugate and concentration, calculate the signal-to-noise ratio:
-
Signal = Fluorescence intensity from the target antigen well.
-
Noise = Fluorescence intensity from the irrelevant antigen well.
-
Signal-to-Noise Ratio = Signal / Noise.
-
-
Compare the signal-to-noise ratios of the different fluorescent conjugates. A higher ratio indicates lower cross-reactivity.
-
Visualizing Experimental Workflows and Influencing Factors
To further clarify the experimental process and the interplay of factors affecting conjugate performance, the following diagrams are provided.
Conclusion
While this compound conjugates offer the benefits of high fluorescence intensity and water solubility, researchers must be aware of the potential for non-specific binding inherent to the cyanine dye class. Alternatives such as Alexa Fluor 647 and IRDye® 800CW may provide superior performance in terms of photostability and signal-to-noise ratio in certain applications. Due to the limited availability of direct comparative cross-reactivity data, it is highly recommended that researchers perform their own validation experiments using the protocols provided in this guide. By systematically evaluating different fluorescent labels, scientists and drug development professionals can ensure the selection of the most appropriate conjugate for their specific research needs, thereby enhancing the reliability and accuracy of their results.
References
Safety Operating Guide
Proper Disposal of Sulfo-Cyanine5.5 Amine: A Guide for Laboratory Professionals
For immediate safety, treat Sulfo-Cyanine5.5 amine as a chemical waste product and consult your institution's specific disposal protocols. Avoid drain disposal and ensure waste is properly contained and labeled.
Immediate Safety and Handling
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles: To protect eyes from potential splashes.
-
Gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the dye to avoid inhalation.
Disposal Do's and Don'ts
A crucial aspect of safe disposal is understanding what is and is not permissible. The following table summarizes key points:
| Permissible Actions (Do's) | Prohibited Actions (Don'ts) |
| Treat as chemical waste. | Do not pour down the drain.[1][2] |
| Collect in a designated, properly labeled, and sealed waste container.[3] | Do not dispose of in regular trash.[1] |
| Consult and follow your institution's specific chemical waste disposal procedures. | Do not mix with incompatible waste materials. |
| Ensure the waste container is compatible with the chemical. | Do not leave waste containers open.[3] |
| If the original container is used for waste, ensure it is in good condition. | Do not allow the product to enter groundwater or water courses.[2] |
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Although some related cyanine (B1664457) compounds are not classified as hazardous, it is prudent to handle this compound as chemical waste. Your institution's Environmental Health and Safety (EHS) department will provide the final classification and guidance.
-
Waste Collection :
-
Solid Waste : Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Liquid Waste : For solutions containing this compound, collect the waste in a designated, leak-proof container. Ensure the container is compatible with the solvent used in the solution.
-
Contaminated Materials : Any materials, such as pipette tips, gloves, or bench paper, that are contaminated with the dye should be collected in a designated solid chemical waste container.
-
-
Labeling : Clearly label the waste container with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per your institution's policy).
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Disposal Request : Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their established procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult and adhere to the specific regulations and guidelines provided by their institution and local authorities for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling Sulfo-Cyanine5.5 Amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Sulfo-Cyanine5.5 amine, a fluorescent dye utilized in far-red and near-infrared applications, including in vivo imaging. Adherence to these protocols is critical for personnel safety and maintaining a compliant laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for proper handling, storage, and experimental planning.
| Property | Value |
| Molecular Formula | C46H56N4O13S4 |
| Molecular Weight | 1001.22 g/mol |
| Excitation Maximum (λex) | 673 nm[1] |
| Emission Maximum (λem) | 694 nm[2][3] |
| Solubility | Good in water, DMF, and DMSO[1] |
| Appearance | Dark blue solid[4] |
| Storage Conditions | Store at -20°C in the dark. Desiccate.[1][5] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against potential chemical exposure. The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.[6] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing.[6] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide robust protection against chemical contact. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[6][7] |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the dye to prevent inhalation. A proper fit test is mandatory before use.[6] |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to protect against splashes and spills.[8] |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.[6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the standard operating procedure for weighing the powdered dye and preparing a solution.
Figure 1. Workflow for the safe handling of this compound powder.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental residues containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[8][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents used.
-
Storage of Waste: Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
